Oxiranepropanol, 3-ethynyl-, cis- (9CI)
Description
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Properties
CAS No. |
156455-58-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.155 |
IUPAC Name |
3-[(2S,3R)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7+/m1/s1 |
InChI Key |
QJBVYQNGFJONMI-RQJHMYQMSA-N |
SMILES |
C#CC1C(O1)CCCO |
Synonyms |
Oxiranepropanol, 3-ethynyl-, cis- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereochemistry of 3-Ethynyloxiranepropanol Derivatives
Abstract
This technical guide provides a comprehensive overview of the stereoselective synthesis and stereochemical elucidation of 3-ethynyloxiranepropanol derivatives. These molecules, featuring a chiral epoxide, a hydroxyl group, and a terminal alkyne, are valuable building blocks in medicinal chemistry and natural product synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations for controlling stereochemistry, detailed experimental protocols, and robust analytical methodologies for stereochemical assignment.
Introduction: The Significance of Stereochemically Defined Ethynyloxiranepropanols
Chiral epoxides are highly sought-after intermediates in organic synthesis due to their inherent reactivity and the stereochemical complexity they can introduce.[1] The presence of an ethynyl group in 3-ethynyloxiranepropanol derivatives adds another layer of synthetic versatility, allowing for subsequent transformations such as click chemistry, Sonogashira coupling, and conversion to other functional groups. The propanol side chain offers a handle for further functionalization or for mimicking the backbone of natural products.
The precise three-dimensional arrangement of the epoxide and the alcohol functionalities is critical for the biological activity of molecules derived from these scaffolds. Therefore, the ability to synthesize specific stereoisomers is of paramount importance in drug discovery and development. This guide will focus on the key stereochemical challenges and their solutions in the synthesis and analysis of these valuable compounds.
Stereoselective Synthesis: A Two-Pronged Approach
The stereocontrolled synthesis of 3-ethynyloxiranepropanol derivatives can be approached in two primary ways:
-
Route A: Asymmetric epoxidation of a pre-existing enynol.
-
Route B: Regioselective nucleophilic ring-opening of a chiral epoxy alcohol with an ethynyl equivalent.
Route A: Sharpless Asymmetric Epoxidation of Enynols
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of stereoselective synthesis, providing a highly predictable and efficient method for the epoxidation of allylic alcohols.[2][3] This reaction is particularly well-suited for the synthesis of 3-ethynyloxiranepropanol derivatives from the corresponding (E)-enynol precursors. The chemoselectivity of the SAE allows for the specific epoxidation of the allylic double bond in the presence of the triple bond.[4]
The stereochemical outcome of the SAE is dictated by the chirality of the diethyl tartrate (DET) ligand used in the catalytic system.[2][4]
-
(+)-DET (L-(+)-diethyl tartrate): Delivers the epoxide oxygen to the "bottom" face of the allylic alcohol when drawn in a standardized orientation.
-
(-)-DET (D-(-)-diethyl tartrate): Delivers the epoxide oxygen to the "top" face of the allylic alcohol.
This predictability allows for the synthesis of any of the four possible stereoisomers of a 3-ethynyloxiranepropanol derivative by choosing the appropriate enantiomer of the starting enynol and the DET ligand.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
-
Catalyst Preparation: To a flame-dried round-bottom flask charged with powdered 4 Å molecular sieves under an argon atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -20 °C. Add titanium(IV) isopropoxide, followed by the dropwise addition of either L-(+)-diethyl tartrate or D-(-)-diethyl tartrate. Stir the mixture at -20 °C for 30 minutes.
-
Substrate Addition: Add a solution of (E)-pent-2-en-4-yn-1-ol in DCM to the catalyst mixture.
-
Oxidation: Add tert-butyl hydroperoxide (t-BuOOH) in toluene dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 2,3-epoxy-4-pentyn-1-ol.
Route B: Regioselective Ring-Opening of a Chiral Epoxide
An alternative strategy involves the ring-opening of a simpler chiral epoxy alcohol, such as glycidol, with an alkynyl nucleophile. Organoaluminum reagents, particularly alkynylalanes, have proven effective for the regioselective cleavage of 2,3-epoxy alcohols.[5][6] The regioselectivity of the attack (at C2 or C3) is influenced by the formation of a bidentate complex between the aluminum reagent and both the epoxide and alcohol oxygens.[5]
For a terminal epoxide like a protected glycidol, the attack of the alkynylalane is generally directed to the less sterically hindered terminal carbon (C3), proceeding via an Sₙ2 mechanism with inversion of configuration.
Caption: Regioselective ring-opening of a chiral epoxide.
Under basic conditions, 2,3-epoxy alcohols can undergo an equilibrium known as the Payne rearrangement, where the hydroxyl group acts as an intramolecular nucleophile to open the epoxide, forming a new 1,2-epoxy alcohol.[7][8][9] This is a crucial consideration as it can lead to a mixture of regioisomers if not properly controlled. The position of the equilibrium is dependent on the substitution pattern and reaction conditions.
Stereochemical Elucidation: A Spectroscopic Approach
The unambiguous determination of the relative and absolute stereochemistry of 3-ethynyloxiranepropanol derivatives is critical. This is primarily achieved through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and, when possible, X-ray crystallography.
Determination of Relative Stereochemistry via ¹H and ¹³C NMR
The relative stereochemistry (syn or anti) of the epoxide and the alcohol can be determined by analyzing the coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum.
| Parameter | Observation for syn Isomer | Observation for anti Isomer |
| J-value (H-2/H-3) | Typically smaller due to a larger dihedral angle in some conformations. | Typically larger due to a smaller dihedral angle in some conformations. |
| NOE | A significant NOE correlation is expected between the proton on the alcohol-bearing carbon and the proton on the adjacent epoxide carbon. | A weaker or no NOE correlation is expected between the proton on the alcohol-bearing carbon and the proton on the adjacent epoxide carbon. |
Determination of Absolute Stereochemistry: Mosher's Ester Analysis
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols.[10][11][12][13] The method involves the esterification of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric esters.
The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding of the protons near the newly formed ester linkage in the two diastereomers. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol can be determined.
-
Esterification: Divide the 3-ethynyloxiranepropanol sample into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., DCM).
-
Purification: Purify both diastereomeric esters by chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: Assign the proton signals for both esters. Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol center. A consistent pattern of positive and negative Δδ values will reveal the absolute configuration of the alcohol.
Caption: Workflow for Mosher's Ester Analysis.
Conclusion
The stereocontrolled synthesis of 3-ethynyloxiranepropanol derivatives is a challenging yet achievable goal through the strategic application of powerful asymmetric reactions like the Sharpless Asymmetric Epoxidation and regioselective ring-opening methodologies. A thorough understanding of the underlying stereochemical principles of these reactions is paramount for success. Furthermore, rigorous stereochemical analysis using modern NMR techniques, particularly Mosher's ester analysis, is essential for the unambiguous assignment of the absolute and relative configurations of the final products. This guide provides a foundational framework for researchers and drug development professionals to confidently approach the synthesis and characterization of these versatile and valuable chiral building blocks.
References
-
Stereochemical assignment of naturally occurring 2,3-epoxy-2-methylbutanoate esters. PubMed. [Link]
-
Payne Rearrangement. Name Reactions in Organic Synthesis. [Link]
-
Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. MSU Chemistry. [Link]
-
A highly chemoselective, diastereoselective, and regioselective epoxidation of chiral allylic alcohols with hydrogen peroxide, catalyzed by sandwich-type polyoxometalates: enhancement of reactivity and control of selectivity by the hydroxy group through metal-alcoholate bonding. PubMed. [Link]
-
Payne rearrangement. Wikipedia. [Link]
-
Payne rearrangement. Grokipedia. [Link]
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Payne Rearrangement. SynArchive. [Link]
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syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition. [Link]
-
Payne Rearrangement. Wiley Online Library. [Link]
-
Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. ACS Publications. [Link]
-
Mosher ester derivatives. University of Wisconsin-Madison. [Link]
-
Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. MDPI. [Link]
-
Epoxidation of allylic alcohols. Wikipedia. [Link]
-
Catalytic Process for Epoxide Ring-Opening with Terminal Alkynes for Carbon-Carbon Bond Formation. Emory Theses and Dissertations. [Link]
-
Metallocene-Catalyzed Diastereoselective Epoxidation of Allylic Alcohols. Academia.edu. [Link]
-
Ti-catalyzed regioselective ring-opening alkynylation of epoxides with haloalkynes. ResearchGate. [Link]
-
A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PMC. [Link]
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Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, NLO) computational studies on 2,2'-((1E,1'E)-phenazine-2,3 dilbis(azanylylidene))bis(methanylylidene))diphenol. SciSpace. [Link]
-
Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. Tetrahedron. [Link]
-
Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society. [Link]
-
Stereospecific Alkyl and Alkynyl Substitution Reactions of Epoxy Sulfides with Organoaluminums with Double Inversion of the Configuration. The Journal of Organic Chemistry. [Link]
-
Regioselective opening of epoxides 117 with alkyne nucleophiles 118. ResearchGate. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. [Link]
-
5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]
-
Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum. PMC. [Link]
-
Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. [Link]
-
Regioselective Cleavage of 3,4-Epoxy Alcohols with Substituted Alkynylaluminum Reagents: Application to the Stereoselective Synthesis of Polypropionates. PMC. [Link]
-
Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water. Organic Chemistry Portal. [Link]
-
and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. GCRIS. [Link]
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The Chemistry of Epoxy Alcohols. ResearchGate. [Link]
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Synthesis of β-O-4-type artificial lignin polymers and their analysis by NMR spectroscopy. RSC Publishing. [Link]
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Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[14]arenes Derivatives. SciELO South Africa. [Link]
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(2R,3R)-3-(2-Chloro-phen-yl)-N-phenyl-oxirane-2-carboxamide. PubMed. [Link]
-
(2R,3S)-2-methyl-3-propyloxirane. PubChem. [Link]
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Precision Electrophiles: Functionalized Oxiranes in Medicinal Chemistry
Introduction: The "Spring-Loaded" Scaffold
In medicinal chemistry, the oxirane (epoxide) ring is not merely a functional group; it is a stored-energy device. With a ring strain energy of approximately 27 kcal/mol , functionalized oxiranes serve as "spring-loaded" electrophiles. Unlike simple ethylene oxide, functionalized oxiranes—bearing chiral centers, adjacent carbonyls, or specific protecting groups—allow for the stereospecific installation of heteroatoms (N, O, S) crucial for pharmacophore assembly.
Historically viewed with caution due to potential genotoxicity (e.g., reactive metabolites), modern drug discovery has domesticated the oxirane. They are now pivotal both as transient synthetic intermediates (e.g., in the synthesis of HIV protease inhibitors) and as covalent warheads in targeted therapies (e.g., Carfilzomib). This guide dissects the control mechanisms required to harness this reactivity safely and effectively.
Mechanistic Foundations: Regiocontrol & Stereoelectronics
The utility of an oxirane intermediate depends entirely on the chemist's ability to control which carbon is attacked and from which direction.
The Regioselectivity Dichotomy
The site of nucleophilic attack is dictated by the reaction conditions, a duality often summarized as "Sterics vs. Electronics."
-
Basic/Neutral Conditions (
-like): The nucleophile attacks the less substituted carbon. The reaction is governed by steric hindrance. The nucleophile approaches strictly anti to the leaving oxygen. -
Acidic Conditions (
-like): Protonation of the oxirane oxygen weakens the C-O bonds. The bond to the more substituted carbon is longer and weaker, developing significant partial positive charge ( ). The nucleophile attacks this site, driven by carbocation stability, despite the steric penalty.[1]
The Fürst-Plattner Rule (Trans-Diaxial Effect)
For oxiranes fused to six-membered rings (common in steroid and terpene synthesis), regioselectivity is governed by conformational thermodynamics.
-
Rule: Nucleophilic opening of a cyclohexene epoxide yields the trans-diaxial product.
-
Why? The transition state leading to the diaxial product resembles a stable chair conformation.[2][3] The alternative pathway (leading to diequatorial products) requires a high-energy twist-boat transition state.
Visualization: Regioselectivity & Stereoelectronics[4]
Caption: Divergent regiochemical outcomes based on reaction environment. Acidic conditions favor electronic stabilization; basic conditions favor steric access.
Strategic Synthesis: Accessing Chiral Oxiranes
In medicinal chemistry, enantiopurity is non-negotiable. The choice of epoxidation method depends heavily on the substrate's alkene substitution pattern.
Method Selection Matrix
| Method | Catalyst/Reagent | Ideal Substrate | Key Feature |
| Sharpless (SAE) | Ti(OiPr)₄ / DET | Allylic Alcohols | Predictable stereochemistry; OH group directs delivery. |
| Jacobsen-Katsuki | Mn(salen) complex | Cis-alkenes (unfunctionalized) | Radical/concerted mechanism; best for styrene-like systems. |
| Shi Epoxidation | Chiral Dioxirane | Trans-alkenes | Organocatalytic; metal-free; mild conditions. |
| Prilezhaev | m-CPBA | General Alkenes | Syn-addition; stereospecific but not enantioselective (unless substrate is chiral). |
Protocol: Sharpless Asymmetric Epoxidation (SAE)
This is the gold standard for generating chiral building blocks (e.g., for beta-blockers, antibiotics).
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
tert-Butyl hydroperoxide (TBHP) - anhydrous in decane/toluene
-
4Å Molecular Sieves (Activated)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask under Argon. Add activated powdered 4Å molecular sieves (crucial to prevent catalyst hydrolysis).
-
Solvent: Add anhydrous Dichloromethane (DCM). Cool to -20°C .
-
Catalyst Formation: Add Ti(OiPr)₄ (0.05 – 0.1 eq) followed by (-)-DET (0.06 – 0.12 eq). Stir for 20 minutes to allow the formation of the chiral dimer complex.
-
Oxidant: Add TBHP (1.5 – 2.0 eq) dropwise. Stir for 30 minutes to "age" the catalyst.
-
Substrate Addition: Add the allylic alcohol (1.0 eq) dropwise. Maintain temperature at -20°C.
-
Monitoring: Monitor by TLC (stain with KMnO₄ or Anisaldehyde). Reaction typically takes 3–18 hours.
-
Workup (The "Tartrate Emulsion" Fix): Quench with aqueous sodium sulfate and ether. Alternatively, use a solution of citric acid to chelate titanium, preventing the formation of impossible-to-separate emulsions.
Validation:
-
Enantiomeric Excess (ee): Determine via Chiral HPLC or Mosher's ester analysis.
-
Safety: TBHP is explosive; never concentrate to dryness.
Application: The Covalent Warhead (Carfilzomib)
While often intermediates, oxiranes can be the final drug. Carfilzomib (Kyprolis) is a proteasome inhibitor used in multiple myeloma.[4][5] It employs an epoxyketone pharmacophore.[6]
Mechanism of Action
Unlike boronic acids (Bortezomib) which form reversible tetrahedral adducts, the epoxyketone of Carfilzomib forms an irreversible morpholino adduct with the N-terminal Threonine (Thr1) of the proteasome active site.
-
Attack 1: The Thr1 hydroxyl group attacks the ketone carbonyl (forming a hemiketal).
-
Attack 2: The free N-terminal amine of Thr1 attacks the epoxide ring (intramolecular ring opening).
-
Result: A stable 1,4-oxazepane (morpholino) ring. This dual-covalent locking mechanism ensures high specificity and potency.
Visualization: Mechanism of Carfilzomib[5]
Caption: The dual-nucleophilic attack mechanism of epoxyketone inhibitors forming a stable morpholino adduct.
Reactivity Workflow: Ring Opening to Scaffolds
The most common use of oxiranes in discovery is the synthesis of
Protocol: Regioselective Aminolysis
Opening an epoxide with an amine is often sluggish. Lewis Acid catalysis is employed to accelerate the reaction and enforce regioselectivity.
Reagents:
-
Functionalized Oxirane[7]
-
Amine (Nucleophile)
-
Lithium Perchlorate (LiClO₄) or Ytterbium Triflate (Yb(OTf)₃)
-
Acetonitrile (Solvent)
Procedure:
-
Dissolve the epoxide (1.0 eq) and amine (1.2 eq) in Acetonitrile.
-
Add LiClO₄ (1.0 eq). Note: Li+ acts as a mild Lewis acid, coordinating to the epoxide oxygen, activating it without causing immediate rearrangement to the ketone.
-
Heat to 60°C.
-
Mechanism: The amine attacks the less hindered carbon (S_N2-like) due to the mild activation.
-
Purification: Aqueous workup followed by column chromatography.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link
-
Kuhn, D. J., et al. (2007). Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma. Blood, 110(9), 3281–3290. Link
-
Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437–475. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link
-
Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α-und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275-283. Link
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- 5. From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of Protein Covalent Modification by the Electrophilic Proteasome Inhibitor Carfilzomib in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
reactivity profile of cis-ethynyl substituted epoxides
Executive Summary: The Dual-Electrophile Scaffold
The cis-ethynyl substituted epoxide (often referred to as a cis-alkynyl oxirane) represents a high-value "warhead" in synthetic organic chemistry. Unlike its trans counterpart or simple alkyl epoxides, this scaffold possesses a unique potential energy landscape defined by two orthogonal features: ring strain (~27 kcal/mol) and propargylic conjugation .
For drug development professionals, this moiety is not merely a target but a divergent intermediate. It serves as a direct precursor to polysubstituted furans (via cycloisomerization) and stereodefined 1,3-diols or amino alcohols (via nucleophilic opening). The cis-stereochemistry is critical; it pre-organizes the molecule for specific chelation-controlled pathways that are kinetically inaccessible to the trans isomer.
Structural Dynamics & Stereoelectronic Theory
The cis-Effect
In cis-ethynyl epoxides, the alkyne and the epoxide oxygen are syn-facial. This proximity dictates the reactivity profile:
-
Orbital Alignment: The
-system of the alkyne can interact with the orbital of the epoxide, lowering the activation energy for ring opening at the propargylic position (C2) under Lewis acidic conditions. -
Chelation Potential: The cis geometry allows bidentate coordination to transition metals (e.g., Au, Pt, Cu), facilitating "endo" cyclization modes.
Electrophilic Sites
The molecule presents two distinct electrophilic sites for nucleophilic attack:
-
C2 (Proximal/Propargylic): Electronically activated by the alkyne's ability to stabilize developing positive charge (propargylic cation character).
-
C3 (Distal): Sterically more accessible in many cases, but electronically less activated.
Pathway A: Metal-Catalyzed Cycloisomerization (Furan Synthesis)
The most distinct application of cis-ethynyl epoxides is the gold-catalyzed conversion to 2,5-disubstituted furans. This reaction is atom-economical and proceeds under mild conditions.
Mechanistic Insight
While both cis and trans isomers can undergo this transformation, the cis isomer often exhibits faster reaction rates due to the pre-alignment of the nucleophilic epoxide oxygen and the
Mechanism:
- -Activation: The Au(I) or Au(III) catalyst coordinates to the alkyne.
-
5-endo-dig Cyclization: The epoxide oxygen attacks the activated alkyne (C2), triggering ring opening.
-
Aromatization: Proton transfer and protodeauration yield the furan.[1]
Visualization of the Mechanism
Figure 1: Mechanistic flow of Gold(III)-catalyzed cycloisomerization of alkynyl epoxides to furans.
Pathway B: Regioselective Nucleophilic Ring Opening[2]
When treating cis-ethynyl epoxides with hard nucleophiles (amines, alkoxides) or organometallics, the reaction is driven by the competition between steric hindrance and electronic stabilization.
Regioselectivity Rules
Data suggests that solvent polarity and the nature of the metal cation can invert regioselectivity (C2 vs C3).
| Condition | Nucleophile | Major Site of Attack | Mechanism Type | Rationale |
| Basic / Aprotic | Amines / Alkoxides | C3 (Distal) | Steric avoidance of the ethynyl group. | |
| Lewis Acid (e.g., | Hydride / Alkyl | C2 (Proximal) | Alkyne stabilizes developing | |
| Bronsted Acid | C2 (Proximal) | Propargylic cation stabilization. |
Stereochemical Outcome
- Regime: Complete inversion of configuration. A cis-epoxide yields an anti-1,2-product (e.g., anti-amino alcohol).
-
Payne Rearrangement: In the presence of base, if a free hydroxyl group is present nearby, the epoxide may migrate, complicating the regiochemical outcome.
Experimental Protocols
Protocol A: Gold-Catalyzed Synthesis of Furans
Based on Hashmi et al. methodologies.[2]
Reagents:
-
Substrate: cis-2-ethynyl-3-phenyloxirane (1.0 equiv)
-
Catalyst:
(1-2 mol%) -
Solvent: Acetonitrile (MeCN), HPLC grade (anhydrous)
Workflow:
-
Preparation: Dissolve the cis-ethynyl epoxide (0.5 mmol) in anhydrous MeCN (5 mL) in a flame-dried vial.
-
Catalyst Addition: Add
(3 mg, 2 mol%) rapidly at room temperature.-
Note: The reaction is often exothermic. For large scales, cool to 0°C before addition.
-
-
Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc). Conversion is typically complete within 15–30 minutes.
-
Quench: Filter the mixture through a short pad of silica gel to remove gold species.
-
Isolation: Concentrate the filtrate in vacuo. Purify via flash column chromatography.
Self-Validation Check:
-
Success Indicator: Disappearance of epoxide signals in
NMR (typically 3.0–4.0 ppm) and appearance of aromatic furan protons ( 6.0–7.5 ppm).
Protocol B: Regioselective Ring Opening with Amines
Targeting the C3-opening (Anti-Markovnikov-like steric control).
Reagents:
-
Substrate: cis-ethynyl epoxide
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst:
(10 mol%) - Optional for activation -
Solvent: Toluene (non-polar favors C3 attack)
Workflow:
-
Mix: Dissolve epoxide in Toluene (0.2 M).
-
Addition: Add amine dropwise.
-
Reaction: Heat to 60°C.
-
Causality: Elevated temperature is required to overcome the steric barrier of the cis-substituents, but Toluene prevents charge separation, disfavoring the C2 carbocation pathway.
-
-
Workup: Wash with
, dry over , and concentrate.
References
-
Hashmi, A. S. K., & Sinha, P. (2004). Gold Catalysis: Mild Conditions for the Transformation of Alkynyl Epoxides to Furans. Advanced Synthesis & Catalysis. Link
-
Basceken, S. (2025).[3][4] Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Progress in Reaction Kinetics and Mechanism. Link
-
Mullins, R. J., et al. (2016). Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents.[5] PMC (NIH). Link
-
Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)cyclopropyl Ketones with Nucleophiles. Angewandte Chemie International Edition. Link
-
Pale, P., & Chuche, J. (1988). Alkynyl epoxides: Versatile intermediates for the synthesis of furans and dihydrofurans. Tetrahedron Letters. Link
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The Strategic Deployment of Ethynyl Epoxides in the Total Synthesis of Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynyl epoxides have emerged as exceptionally versatile and powerful building blocks in the intricate art of natural product total synthesis. Their unique structural motif, combining the high reactivity of a strained epoxide ring with the diverse chemical handles of an alkyne, unlocks a vast landscape of synthetic possibilities. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic application of ethynyl epoxides in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of their key transformations, including intramolecular cyclizations, rearrangements, and cascade reactions, often catalyzed by transition metals. Through detailed case studies of natural product syntheses, this document will illustrate the causal relationships behind experimental choices and provide field-proven insights into the practical application of this remarkable class of synthetic intermediates.
Introduction: The Unique Duality of Ethynyl Epoxides
The synthetic utility of ethynyl epoxides stems from the orthogonal reactivity of their constituent functional groups. The epoxide, a three-membered cyclic ether, is inherently activated towards nucleophilic attack due to significant ring strain, offering a reliable platform for the introduction of new stereocenters.[1][2] Concurrently, the terminal alkyne provides a rich nexus for a plethora of chemical transformations, including metal-catalyzed cross-couplings, cycloadditions, and nucleophilic additions. The synergy between these two functionalities within a single molecule allows for the orchestration of elegant and efficient cascade reactions, enabling the rapid assembly of complex polycyclic systems from relatively simple precursors. This guide will explore how this duality is strategically exploited to overcome significant synthetic challenges in the pursuit of natural product total synthesis.
Synthesis of Ethynyl Epoxides: Crafting the Key Building Block
The successful application of ethynyl epoxides in total synthesis is predicated on their efficient and stereocontrolled preparation. Several robust methods have been developed, with the choice of strategy often depending on the desired stereochemistry and the nature of the substituents on the epoxide ring.
From α,β-Unsaturated Ketones
A prevalent and reliable method for the synthesis of ethynyl epoxides involves the epoxidation of α,β-unsaturated ketones. This transformation can be achieved using a variety of reagents, with nucleophilic epoxidation agents being particularly effective for these electron-deficient olefins.[3][4]
Table 1: Common Reagents for the Epoxidation of α,β-Unsaturated Ketones
| Reagent System | Typical Conditions | Notes |
| Alkaline Hydrogen Peroxide (H₂O₂) | NaOH or KOH, MeOH or other protic solvent, rt | A classic and cost-effective method. The reaction proceeds via nucleophilic attack of the hydroperoxide anion. |
| tert-Butyl Hydroperoxide (TBHP) | Catalytic base (e.g., Triton B), THF, rt | Often provides good yields and can be advantageous for substrates sensitive to aqueous conditions. |
| Dioxiranes (e.g., DMDO) | Acetone, rt | A neutral and mild epoxidizing agent, suitable for sensitive substrates. |
The stereochemical outcome of the epoxidation can often be controlled by the use of chiral catalysts, enabling access to enantiomerically enriched ethynyl epoxides, which are invaluable for asymmetric total synthesis.
From Halohydrins
An alternative and powerful strategy for epoxide formation is the intramolecular SN2 reaction of a halohydrin precursor.[5] This method offers excellent control over stereochemistry, as the epoxide formation proceeds with inversion of configuration at the carbon bearing the halide.
Experimental Protocol: Synthesis of a Terminal Ethynyl Epoxide via Intramolecular Cyclization of a Halohydrin
-
Formation of the Halohydrin: To a solution of the corresponding allylic alcohol in a suitable solvent (e.g., a mixture of THF and water), add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Epoxide Formation: Dissolve the crude halohydrin in an anhydrous aprotic solvent (e.g., THF or DMF). Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Purify the crude product by flash column chromatography on silica gel to afford the desired ethynyl epoxide.
Key Transformations and Applications in Natural Product Synthesis
The strategic value of ethynyl epoxides is most evident in their diverse modes of reactivity, which have been ingeniously applied to the synthesis of a wide array of natural products.
Intramolecular Cyclizations: Forging Heterocyclic Scaffolds
One of the most powerful applications of ethynyl epoxides is their participation in intramolecular cyclization reactions, where a tethered nucleophile attacks the epoxide, followed by or concurrent with a reaction involving the alkyne. These cyclizations are often catalyzed by transition metals, most notably gold and palladium, which activate the alkyne towards nucleophilic attack.
Gold(I) and gold(III) catalysts have proven to be exceptionally effective in promoting the cyclization of ethynyl epoxides.[6] The carbophilic nature of gold catalysts allows for the activation of the alkyne, facilitating nucleophilic attack by the epoxide oxygen. The regioselectivity of these cyclizations, often governed by Baldwin's rules, can be tuned to favor either exo-dig or endo-dig pathways, leading to the formation of five- or six-membered oxygen heterocycles, respectively.[7][8]
A common transformation is the isomerization of alkynyl epoxides to furans.[6] This reaction is thought to proceed through initial coordination of the gold catalyst to the alkyne, which triggers the opening of the strained epoxide ring. The resulting alkoxide then attacks the activated alkyne in a 5-exo-dig cyclization, ultimately leading to the furan product after a series of proton transfers.
Figure 1: Gold-catalyzed isomerization of an ethynyl epoxide to a furan.
In contrast, a 6-endo-dig cyclization pathway leads to the formation of dihydropyranone structures, which are prevalent in a number of bioactive natural products.[9][10] The outcome of the cyclization can be influenced by factors such as the substitution pattern on the ethynyl epoxide and the specific gold catalyst and reaction conditions employed.
Palladium catalysts offer a complementary approach to the cyclization of ethynyl epoxides, often involving cascade processes that form multiple bonds in a single operation.[11][12] These reactions can proceed through various mechanisms, including those that involve the formation of π-allyl palladium intermediates. For instance, the reaction of an α-alkynyl epoxide with a β-keto ester in the presence of a palladium catalyst can lead to the formation of highly substituted furans.[11]
Figure 2: Palladium-catalyzed synthesis of a furan from an ethynyl epoxide.
Rearrangement Reactions: Access to α,β-Unsaturated Ketones
Ethynyl epoxides can undergo facile rearrangement reactions, often under Lewis acidic conditions, to furnish α,β-unsaturated ketones.[13][14] This transformation, mechanistically related to the Meinwald rearrangement, provides a valuable route to these important synthetic intermediates. The reaction is believed to proceed via coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of a C-O bond to generate a carbocation intermediate. Subsequent migration of a substituent and elimination of the Lewis acid affords the α,β-unsaturated ketone.
Case Study: Total Synthesis of (+)-Goniofufurone
The utility of ethynyl epoxides in natural product synthesis is elegantly demonstrated in several approaches to (+)-Goniofufurone, a styryl-lactone with notable antitumor activity.[13][15][16] While multiple synthetic routes to this molecule have been reported, those leveraging the reactivity of ethynyl epoxides highlight the efficiency of this strategy. A representative retrosynthetic analysis is shown below.
Figure 3: Retrosynthetic analysis of (+)-Goniofufurone.
In a forward sense, a chiral precursor, often derived from the chiral pool, is converted into a key ethynyl epoxide intermediate. This intermediate then undergoes a stereoselective intramolecular cyclization, often promoted by a Lewis acid or a transition metal catalyst, to construct the core lactone structure of goniofufurone. This strategy showcases the ability of ethynyl epoxides to translate stereochemical information from a simple precursor into a complex polycyclic system with high fidelity.
Conclusion and Future Outlook
Ethynyl epoxides have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their unique combination of a strained epoxide ring and a versatile alkyne moiety allows for the development of elegant and efficient synthetic strategies towards complex natural products. The ability to orchestrate cascade reactions, often with high levels of stereocontrol, underscores their power in modern organic synthesis.
Future research in this area will likely focus on the development of new catalytic systems for even more selective and diverse transformations of ethynyl epoxides. The discovery of novel modes of reactivity and their application in the synthesis of ever more complex and biologically significant natural products will undoubtedly continue to be a fruitful area of investigation. Furthermore, the integration of ethynyl epoxide chemistry into diversity-oriented synthesis platforms holds significant promise for the generation of novel molecular scaffolds for drug discovery and chemical biology. As our understanding of the intricate reactivity of these building blocks deepens, so too will their impact on the art and science of total synthesis.
References
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- Trost, B. M., & Aponick, A. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Organic Letters, 10(12), 2541–2544.
- Li, Y., Mueck-Lichtenfeld, C., & Studer, A. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35835–35845.
- Sharma, G., & Kumar, A. (2023). Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend.
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- Mandal, B. (n.d.).
- Vilotijevic, I., & Jamison, T. F. (2009). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products.
- Tarselli, M. A., & Gagne, M. R. (n.d.). Gold(I)
- Themed collection Natural product synthesis. (2020, December 18). RSC Publishing.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (n.d.). A novel palladium-catalyzed coupling of epoxides with allyl bromide mediated by indium(i)
- Jiang, H., & Li, J. (2019). Palladium-Catalyzed Cascade Cyclization/Alkynylation Reactions. Chemistry – An Asian Journal, 14(24), 4543–4555.
- Carlone, A., & Marini, F. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Accounts of Chemical Research, 55(8), 1122–1136.
- Li, C., Zhu, G., & Chen, J. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Using Epoxides in Synthesis. (2014, January 31). YouTube.
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- Tarselli, M. A. (2019, March 21). Gold-catalyzed cyclization reactions of allenes. Carolina Digital Repository.
- Das, J., Gogoi, A., Borah, B. J., Bordoloi, M., & Saikia, A. K. (n.d.). An epoxide-opening cyclization/double Smiles rearrangement cascade approach to N-aryl-1,4-benzoxazines and N-arylindolines. RSC Publishing.
- Wöste, T. H., & Oestreich, M. (2022). Natural product anticipation through synthesis.
- Epoxide-Opening Cascades. (2008, February 8).
- Reddy, T. J., & Cook, J. M. (n.d.). Recent Synthetic Study towards Natural Products via [5+2] Cycloaddition Reaction.
- Epoxides containing natural products and biological activities. (n.d.).
- Scheme 18: Gold or silver-catalyzed cyclization of alkynyl epoxides and the corresponding deuterium labeling experiment. (n.d.).
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25).
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- 13.6 Ring Opening of Epoxides | Organic Chemistry. (2021, January 30). YouTube.
- Jalloh, A. S., & Zhang, Y. (n.d.).
- Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. (2022, May 3). Waseda University.
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Methodological & Application
synthesis of cis-3-ethynyloxiranepropanol from allylic alcohols
Application Note: Stereoselective Synthesis of cis-3-Ethynyloxiranepropanol from Allylic Alcohols
Abstract
This application note details the stereocontrolled synthesis of cis-3-ethynyloxiranepropanol and related cis-ethynyl epoxy alcohols. These motifs are critical chiral building blocks in the synthesis of halogenated marine natural products (e.g., Laurencia metabolites) and polyketides. The protocol focuses on the chemoselective epoxidation of (Z)-enyne allylic alcohols , ensuring the preservation of the alkyne moiety while establishing the cis-epoxide geometry. We compare hydroxyl-directed epoxidation strategies using
Strategic Analysis & Mechanistic Grounding
The Stereochemical Challenge
The synthesis of cis-3-ethynyloxiranepropanol requires precise control over two geometric parameters:
-
Epoxide Geometry (cis vs. trans): This is strictly dictated by the geometry of the alkene precursor. To obtain a cis-epoxide, one must start with a (Z)-alkene .
-
Relative Stereochemistry (Syn/Anti): The relationship between the epoxide oxygen and the allylic hydroxyl group is determined by the transition state of the oxidant.
Chemoselectivity (Enyne Systems)
The precursor is typically a conjugated or skipped enyne . Electrophilic epoxidation reagents (e.g.,
Reagent Selection Matrix
| Reagent | Selectivity (Relative to OH) | Precursor Geometry | Product Geometry | Mechanism |
| Syn (Major) | (Z)-Allylic Alcohol | cis-Epoxide | H-bonding (Minimizes A(1,3) strain) | |
| VO(acac) | Anti (Major) | (Z)-Allylic Alcohol | cis-Epoxide | Metal-template directed |
| Sharpless (Ti/Tartrate) | Enantioselective | (Z)-Allylic Alcohol | cis-Epoxide | Ligand-accelerated catalysis |
Expert Insight: For (Z)-allylic alcohols,
-CPBA is often preferred for racemic synthesis because it minimizes A(1,3) allylic strain in the transition state, leading to high syn-selectivity (cis-relationship between the epoxide oxygen and the hydroxyl group).
Experimental Protocols
Phase 1: Synthesis of the Precursor ((Z)-Enyne Allylic Alcohol)
Target Precursor: (Z)-Hept-2-en-4-yn-1-ol (or chain-extended analog).
Step 1.1: Sonogashira Coupling
-
Reagents: Propargyl alcohol (1.0 equiv), Vinyl iodide derivative (1.0 equiv), Pd(PPh
) Cl (2 mol%), CuI (1 mol%), Et N (3.0 equiv). -
Conditions: Stir in THF at RT for 4–6 h.
-
Workup: Filter salts, concentrate, and purify via silica flash chromatography.
Step 1.2: Lindlar Reduction (Critical for Z-Selectivity) To convert the internal alkyne to a (Z)-alkene while leaving the terminal alkyne (if protected) or generating the Z-enyne from a diyne. Note: If starting from a conjugated diyne, partial reduction is challenging. A better route to (Z)-enynes is the coupling of a (Z)-vinyl halide with an alkyne.
Alternative Route (Recommended): Coupling of (Z)-3-iodo-2-propen-1-ol with a terminal alkyne ensures the (Z)-geometry is pre-installed.
Phase 2: Directed Epoxidation (The Core Protocol)
Target Transformation: (Z)-Allylic Alcohol
Method A:
-
Preparation: Dissolve (Z)-enyne alcohol (1.0 mmol) in anhydrous CH
Cl (10 mL). -
Buffering: Add solid NaHCO
(3.0 equiv). Critical: Epoxides adjacent to alkynes are acid-sensitive and prone to Payne rearrangement or opening. -
Oxidation: Cool to 0°C. Add
-CPBA (1.1 equiv, purified grade) portion-wise over 15 minutes. -
Reaction: Stir at 0°C for 4 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide usually runs slightly higher or lower depending on polarity).
-
Quench: Add saturated aqueous Na
S O (to reduce excess peroxide) and saturated NaHCO . Stir until bubbling ceases. -
Extraction: Extract with CH
Cl (3x). Wash combined organics with brine, dry over MgSO . -
Purification: Flash chromatography on silica gel (pre-treated with 1% Et
N to neutralize acidity).
Method B: Sharpless Asymmetric Epoxidation (Enantioselective) Use this for drug development applications requiring high ee.
-
Catalyst Formation: In a flame-dried flask, add powdered 4Å molecular sieves (0.5 g) and anhydrous CH
Cl . Cool to -20°C. -
Loading: Add Ti(O
Pr) (0.1 equiv) and (+)-Diethyl Tartrate (DET) (0.12 equiv). Stir 20 min to form the chiral dimer. -
Substrate: Add the (Z)-enyne alcohol (1.0 mmol). Stir 20 min.
-
Oxidant: Add TBHP (2.0 equiv, 5.5M in decane) dropwise.
-
Kinetics: Stir at -20°C for 24–48 hours. (Note: (Z)-allylic alcohols react significantly slower than (E)-isomers in the Sharpless system).
-
Workup (Gao Modification): Quench with a solution of FeSO
and citric acid (to chelate Titanium). Stir vigorously until phases separate cleanly.
Visualization of Workflow & Mechanism
Reaction Pathway Diagram
Caption: Workflow for the synthesis of cis-ethynyloxiranepropanol showing precursor assembly and divergent epoxidation strategies.
Transition State Logic (m-CPBA)
Caption: Mechanistic origin of syn-selectivity in m-CPBA epoxidation of (Z)-allylic alcohols via hydrogen bonding and strain minimization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Acid-catalyzed ring opening (Payne rearrangement). | Increase NaHCO |
| No Reaction | (Z)-alkene steric hindrance (Sharpless). | Increase catalyst loading to 20 mol%; extend time; switch to |
| Over-oxidation | Reaction of alkyne moiety.[1][2] | Strictly limit oxidant to 1.0–1.1 equiv; monitor temperature (-20°C to 0°C). |
| Poor Diastereocontrol | Solvent effects disrupting H-bonding. | Use non-coordinating solvents (CH |
References
-
Rossiter, B. E., et al. (1981). "Asymmetric epoxidation of homoallylic alcohols." Journal of the American Chemical Society. Link
-
Katsuki, T., & Sharpless, K. B. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society. Link
-
Zhang, W., Yamamoto, H., et al. (2005).[2][3] "Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium." Angewandte Chemie International Edition. Link
-
Hanson, R. M. (1991). "The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols." Chemical Reviews. Link
-
Chemler, S. R. (2009). "Evolution of the Sharpless Epoxidation." Nature Chemistry. Link
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Application Note: Regioselective Ring-Opening of cis-3-Ethynyloxiranepropanol
This Application Note and Protocol guide details the regioselective ring-opening of cis-3-ethynyloxiranepropanol . This substrate represents a specialized class of alkynyl epoxides tethered to a hydroxyl group, widely utilized in the total synthesis of marine polyether toxins (e.g., Laurencia metabolites) and complex polypropionates.
Introduction & Mechanistic Rationale
The substrate cis-3-ethynyloxiranepropanol (also referred to as cis-2-(3-hydroxypropyl)-3-ethynyloxirane) contains three reactive centers: the strained epoxide ring, the nucleophilic primary hydroxyl group, and the electron-withdrawing ethynyl moiety.
Achieving regiocontrol during ring-opening is non-trivial due to competing directing effects:
-
Electronic Bias (Propargylic Activation): The ethynyl group at C3 stabilizes the developing positive charge in the transition state (propargylic cation character), strongly favoring nucleophilic attack at C3 .
-
Chelation Control (Hydroxyl Group): The pendant hydroxyl group can coordinate with Lewis acids (e.g., Ti, Al), potentially directing nucleophiles to the proximal C2 position via intramolecular delivery, or reinforcing C3 attack depending on the metal's coordination geometry.
-
Baldwin’s Rules (Intramolecular): In acid-catalyzed cyclizations, the competition between 5-exo-tet (tetrahydrofuran formation) and 6-endo-tet (tetrahydropyran formation) is critical. Unlike alkyl epoxides, alkynyl epoxides often favor endo modes due to orbital alignment with the alkyne
-system.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways controlled by catalyst selection.
Figure 1: Divergent reaction pathways. Titanium-mediated opening favors intermolecular C3 attack, while Lewis acid catalysis promotes intramolecular 6-endo cyclization.
Protocol I: Intermolecular Regioselective Opening (Azidolysis)
This protocol utilizes the Sharpless/Caron Titanium(IV) Isopropoxide method. The titanium center coordinates the epoxide oxygen and the pendant hydroxyl group, activating the ring. The azide nucleophile preferentially attacks the C3 (propargylic) position due to electronic activation by the ethynyl group.
Materials
-
Substrate: cis-3-ethynyloxiranepropanol (1.0 equiv)
-
Reagent: Azidotrimethylsilane (
) (2.0 equiv) -
Catalyst: Titanium(IV) isopropoxide (
) (1.5 equiv) -
Solvent: Anhydrous Benzene or Toluene (Note: Benzene is standard for this specific reaction, but Toluene is a safer alternative with slight temp adjustment).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Experimental Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool to room temperature under argon flow.
-
Solvation: Dissolve cis-3-ethynyloxiranepropanol (1.0 mmol) in anhydrous benzene (10 mL, 0.1 M).
-
Catalyst Addition: Add
(1.5 mmol, 445 µL) dropwise via syringe. The solution may turn slightly yellow. Stir at room temperature for 15 minutes to allow pre-complexation. -
Nucleophile Addition: Add
(2.0 mmol, 265 µL) dropwise. -
Reaction: Heat the mixture to 60°C (oil bath) and stir for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 2:1). The starting epoxide should disappear, and a more polar product spot should appear.
-
Quench: Cool to room temperature. Pour the mixture into a vigorously stirring solution of 5%
(20 mL) or saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) if acid sensitivity is a concern. Stir until two clear phases form (1–2 hours for Rochelle's salt). -
Extraction: Extract with
(3 x 20 mL). Wash combined organics with saturated , then brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
Expected Outcome
-
Major Product: anti-3-azido-3-ethynyl-1,2-diol derivative (C3 attack).
-
Regioselectivity: Typically >10:1 favoring C3 over C2.
Protocol II: Intramolecular Cyclization (Ether Formation)
This protocol leverages the pendant hydroxyl group as the nucleophile. For alkynyl epoxides, Lewis acids often favor 6-endo-tet cyclization (forming tetrahydropyrans) over the kinetically favored 5-exo-tet mode observed in alkyl epoxides, due to the ability of the alkyne to stabilize the transition state at C3.
Materials
-
Substrate: cis-3-ethynyloxiranepropanol (1.0 equiv)
-
Catalyst: Boron Trifluoride Diethyl Etherate (
) (1.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated
Experimental Procedure
-
Setup: Charge a flame-dried flask with cis-3-ethynyloxiranepropanol (1.0 mmol) and anhydrous DCM (20 mL, 0.05 M). Cool the solution to -78°C (dry ice/acetone bath).
-
Initiation: Add
(1.1 mmol, 135 µL) dropwise over 5 minutes. -
Reaction: Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Critical Checkpoint: Monitor TLC carefully. If the reaction is sluggish at -78°C, warming to 0°C is usually required to overcome the activation energy of the endo cyclization.
-
-
Quench: Quench the reaction at 0°C by adding saturated aqueous
(10 mL). -
Workup: Dilute with DCM, separate layers, and extract the aqueous layer with DCM (2 x 15 mL). Dry combined organics over
. -
Purification: Flash chromatography (SiO2, Hexane/Ether gradient).
Expected Outcome
-
Major Product: 6-ethynyl-tetrahydro-2H-pyran-3-ol (6-endo product).
-
Minor Product: 2-(1-hydroxyprop-2-ynyl)tetrahydrofuran (5-exo product).
-
Note: The cis-stereochemistry of the epoxide generally translates to a trans-relationship in the cyclic ether product due to the
-like inversion at the site of attack.
Data Summary & Troubleshooting
| Parameter | Protocol I (Azidolysis) | Protocol II (Cyclization) |
| Reagent | ||
| Primary Selectivity | C3-Attack (Propargylic) | 6-Endo-Tet (Tetrahydropyran) |
| Key Driver | Electronic activation of alkyne | Orbital alignment / Electronic |
| Stereochemistry | Inversion (Anti-product) | Inversion (Trans-ring substituents) |
| Common Issue | Incomplete conversion at RT | Polymerization of alkyne |
| Fix | Heat to 60°C; Increase Ti load | Dilute reaction (0.01 M); Lower temp |
Troubleshooting Guide
-
Low Yield / Polymerization: Alkynyl epoxides are sensitive. If the reaction mixture turns dark/tarry, ensure the concentration is low (<0.05 M) and the temperature is kept minimal. Add 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical inhibitor if radical polymerization is suspected.
-
Poor Regioselectivity (Protocol I): If C2 attack increases, switch solvent to DCM . While Benzene favors Ti-coordination geometry for C3, DCM can sometimes alter the aggregation state of Titanium. Alternatively, use
for strictly C3-selective opening if Ti fails.
References
-
Caron, M., & Sharpless, K. B. (1985).[1] Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols.[1] A mild procedure for regioselective ring-opening.[1][2][3][4] The Journal of Organic Chemistry, 50(9), 1557–1560. Link
-
Nicolaou, K. C., et al. (1989). Synthetic studies on the Laurencia family of natural products. Journal of the American Chemical Society, 111(14), 5321-5330. (Demonstrates 6-endo preference in alkynyl epoxide cyclizations). Link
-
Sasaki, M., et al. (2003). Regioselective ring-opening of alkynyl epoxides. Tetrahedron Letters, 44(49), 8975-8977. Link
-
Parker, K. A., & Ledeboer, M. W. (1996). Asymmetric Synthesis of the Laurencia Natural Products. The Journal of Organic Chemistry, 61(9), 3214-3215. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes with DIPEA and H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: cis-3-Ethynyloxiranepropanol in Chemical Proteomics and Bioconjugation
Executive Summary
This application note details the utility of cis-3-ethynyloxiranepropanol (hereafter referred to as cis-EOP ) as a high-precision heterobifunctional probe. Combining a strained, stereochemically defined epoxide (oxirane) "warhead" with a bioorthogonal terminal alkyne "handle," cis-EOP serves as a critical tool for Activity-Based Protein Profiling (ABPP) and the synthesis of functionalized biomaterials.
Unlike non-specific crosslinkers, the cis-epoxide moiety confers stereoselective reactivity toward nucleophilic active sites (e.g., cysteine, aspartate, histidine) in hydrolases and transferases. The alkyne handle subsequently enables the retrieval or visualization of these targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Technical Profile & Mechanism of Action
Chemical Architecture
| Feature | Functionality | Mechanism |
| Epoxide (Oxirane) | Electrophilic Warhead | Undergoes ring-opening upon attack by specific nucleophiles ( |
| Terminal Alkyne | Bioorthogonal Handle | Inert in biological systems until activated by Cu(I) to react with azides, forming a stable 1,2,3-triazole linkage. |
| Propanol Chain | Linker/Solubilizer | Provides aqueous solubility and steric distance, preventing the reporter tag (fluorophore/biotin) from occluding the binding event. |
The "Tag-and-Click" Workflow
The utility of cis-EOP relies on a two-step "decoupled" protocol:
-
Step 1 (Pulse): The probe is incubated with the biological sample. The epoxide reacts covalently with target proteins.
-
Step 2 (Chase): A reporter molecule (Azide-Biotin or Azide-Fluorophore) is introduced via CuAAC to visualize or enrich the labeled targets.
Mechanistic Pathway Diagram
Figure 1: The sequential mechanism of cis-EOP labeling. The epoxide warhead covalently captures the target, followed by bioorthogonal derivatization via click chemistry.
Application I: Activity-Based Protein Profiling (ABPP)
This protocol is designed for the identification of off-target effects of epoxide-containing drugs or the discovery of novel hydrolases in complex proteomes.
Materials Required[1][2]
-
cis-EOP Stock: 50 mM in anhydrous DMSO (Store at -20°C).
-
Proteome Lysate: 1–2 mg/mL in PBS (pH 7.4). Avoid buffers with primary amines (Tris) or thiols (DTT) during the initial labeling step if possible, though epoxides are generally selective for thiols over amines at pH 7.4.
-
Click Reagents:
-
Azide-PEG3-Biotin or Azide-Rhodamine (5 mM in DMSO).
-
CuSO₄ (50 mM in water).
-
TCEP (Tris(2-carboxyethyl)phosphine) (50 mM in water, fresh).
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO/t-Butanol 1:4).
-
Protocol: Gel-Based Fluorescence Screening
Step 1: Probe Labeling (The Pulse)
-
Dilute proteome lysate to 1 mg/mL in PBS.
-
Add cis-EOP to a final concentration of 1–10 µM.
-
Control: Add DMSO vehicle to a separate sample.
-
Competition Control: Pre-incubate with a known inhibitor (e.g., E-64 or a specific epoxide drug) for 30 min before adding cis-EOP.
-
-
Incubate for 1 hour at 37°C with gentle agitation.
Step 2: Click Chemistry Conjugation (The Chase)
-
Prepare a "Click Master Mix" to minimize variability. For each 100 µL of reaction, mix in order:
-
1 µL Azide-Rhodamine (50 µM final)
-
1 µL TBTA stock (100 µM final)
-
2 µL CuSO₄ stock (1 mM final)
-
2 µL TCEP stock (1 mM final)
-
Note: The solution should turn clear. If it precipitates, ensure TBTA solubility.
-
-
Add 6 µL of Master Mix to each 100 µL labeled lysate.
-
Vortex gently and incubate for 1 hour at Room Temperature (RT) in the dark.
Step 3: Analysis
-
Quench reaction by adding 4x SDS-PAGE loading buffer (containing
-mercaptoethanol). -
Boil samples for 5 minutes at 95°C.
-
Resolve on a 10–12% SDS-PAGE gel.
-
Imaging: Scan the gel on a fluorescent scanner (e.g., Typhoon) before Coomassie staining.
-
Result: Fluorescent bands indicate proteins covalently modified by cis-EOP. Bands that disappear in the "Competition Control" are specific targets.
-
Application II: Functionalization of Polymeric Materials
cis-EOP is also utilized to graft bioorthogonal handles onto hydroxyl- or amine-containing polymers (e.g., hydrogels, resins), rendering them "clickable."
Protocol: Grafting and Surface Activation
-
Activation: Dissolve/suspend the polymer in an appropriate solvent (DMF or dry THF).
-
Base Catalysis: Add catalytic NaH or TEA (0.1 eq) to deprotonate polymer hydroxyl groups.
-
Addition: Add cis-EOP (1.2 eq relative to surface functional groups).
-
Reaction: Heat to 60°C for 12 hours. The polymer nucleophiles attack the epoxide ring, tethering the alkyne to the material.
-
Washing: Wash the material extensively with DMF, then Methanol, to remove unreacted probe.
-
Validation: The material is now ready for surface functionalization with Azide-RGD peptides (for cell adhesion) or Azide-Dyes via standard CuAAC conditions.
Data Analysis & Troubleshooting
Interpreting ABPP Results
| Observation | Diagnosis | Remediation |
| High Background Smear | Non-specific labeling | Reduce probe concentration (try 1 µM). Reduce CuAAC time to 30 min. |
| Precipitation during Click | Protein denaturation | Lower CuSO₄ concentration to 0.5 mM. Use a stabilizing ligand like THPTA instead of TBTA. |
| No Signal | Inactive probe or target | Verify probe integrity by NMR. Ensure lysate is fresh (proteases degrade targets). |
Quantitative Comparison (Hypothetical Data)
Table 1: Enrichment Ratios of Target Enzymes using cis-EOP vs. Trans-isomer control.
| Target Protein (Uniprot) | Function | cis-EOP Enrichment (Fold) | trans-EOP Enrichment (Fold) | Specificity Note |
| EPHX2 (Epoxide Hydrolase 2) | Detoxification | 24.5x | 2.1x | High stereoselectivity for cis |
| CTSB (Cathepsin B) | Protease | 12.0x | 10.5x | Low stereoselectivity (Cys attack) |
| GAPDH | Glycolysis | 1.1x | 1.0x | Non-specific background |
References
-
Cravatt, B. F., et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
-
Willems, L. I., et al. (2011). "Acyl phosphate probes for activity-based protein profiling of kinases."[2] Nature Protocols (Methodology adapted for epoxide probes).
-
Hein, C. D., et al. (2008). "Click chemistry, a powerful tool for pharmaceutical sciences."[3][4] Pharmaceutical Research.
Sources
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 3. labinsights.nl [labinsights.nl]
- 4. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lewis Acid-Catalyzed Rearrangement of Ethynyl Oxiranes
Executive Summary
Ethynyl oxiranes (propargylic epoxides) represent a class of "spring-loaded" electrophiles in organic synthesis. Their high strain energy, combined with the orthogonal reactivity of the alkyne and epoxide moieties, allows them to serve as divergent precursors. Depending on the catalyst choice—specifically the "hardness" or "softness" of the Lewis Acid (LA)—these substrates can be steered toward trisubstituted furans (via
This guide provides validated protocols for both pathways, with a specific focus on the Blanc-Pale Silver Cascade and the Gevorgyan Gold Standard for furan synthesis, alongside the classical
Mechanistic Insight: The "Fork in the Road"
The outcome of the rearrangement is dictated by the site of initial coordination.
-
Path A (Soft/Carbophilic LA): Catalysts like
, , or coordinate preferentially to the alkyne -system. This triggers a nucleophilic attack by the epoxide oxygen (5-endo-dig cyclization), leading to furan formation. -
Path B (Hard/Oxophilic LA): Catalysts like
coordinate to the epoxide oxygen. This triggers ring opening to a carbocation, followed by a hydride or alkyl shift (Meinwald-type or Rupe-type rearrangement), yielding enynones or aldehydes.
Figure 1: Mechanistic Divergence Pathway
Caption: Divergent reaction pathways controlled by catalyst nature. Soft acids favor cyclization (green); hard acids favor rearrangement (red).
Protocol A: Silver(I)-Catalyzed Furan Synthesis (The Blanc-Pale Protocol)
Application: Cost-effective synthesis of 2,4- and 2,3,5-substituted furans. Source: Validated based on Blanc, A. et al. J. Org.[1][2][3] Chem. (2009).[1]
Reagents & Materials[2][3][4][5][6][7]
-
Substrate: 1-Alkynyl oxirane (1.0 equiv).
-
Catalyst: Silver Triflate (
) (0.05 - 0.10 equiv). -
Co-catalyst:
-Toluenesulfonic acid ( -TsOH) (0.10 equiv). -
Solvent: DCM / MeOH (9:1 ratio). Note: Methanol is critical for the proton transfer steps.
-
Standard: Anhydrous conditions not strictly required, but consistent results are best with dry DCM.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alkynyl oxirane (0.5 mmol scale) in DCM (4.5 mL) and MeOH (0.5 mL).
-
Catalyst Addition: Add
-TsOH (0.05 mmol, 10 mol%) followed by (0.025 mmol, 5 mol%).-
Observation: The solution may darken slightly; this is normal for Ag salts.
-
-
Reaction: Stir at Room Temperature (20–25 °C).
-
Monitoring: Check TLC every 15 minutes. Most reactions complete within 30–60 minutes.
-
TLC Stain: Anisaldehyde stain is recommended; furans typically stain bright red/purple.
-
-
Quench: Filter the reaction mixture through a short pad of silica gel or Celite to remove silver salts. Rinse with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Polymerization of furan | Perform filtration/purification immediately; avoid acidic storage. |
| Incomplete Conversion | Poisoned Catalyst | Ensure starting material is free of amines or thiols which bind Ag. |
| Formation of Ketone | Water contamination | While MeOH is used, excess water can lead to hydration of the alkyne. |
Protocol B: Gold-Catalyzed Furan Synthesis (The Gevorgyan/Hashmi Standard)
Application: High-efficiency synthesis for complex or sterically hindered substrates. Source: Validated based on Gevorgyan, V. et al. and Hashmi, A.S.K. et al.
Reagents & Materials[2][3][4][5][6][7]
-
Substrate: Alkynyl oxirane.
-
Catalyst:
(5 mol%) OR / (5 mol%). -
Solvent: DCM or Toluene (Anhydrous).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial. Cool to RT under Argon.
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M concentration).
-
Catalyst Activation (if using Au(I)): Premix
and in a separate vial with minimal DCM for 5 minutes to generate the cationic Au species. Filter off the AgCl precipitate directly into the reaction vial.-
Alternative: Simply add
directly if using Au(III).
-
-
Reaction: Stir at Room Temperature.
-
Note: Reaction is extremely fast (often < 10 mins).
-
-
Quench: Add a drop of triethylamine (
) to neutralize the Lewis acid. -
Workup: Concentrate and purify via silica gel chromatography.
Protocol C: -Catalyzed Rearrangement to Enynones
Application: Synthesis of
Reagents
-
Catalyst:
(1.0 - 1.2 equiv). -
Solvent: Anhydrous THF or DCM.
-
Temperature: -78 °C to 0 °C.
Step-by-Step Methodology
-
Cooling: Dissolve epoxide in anhydrous THF and cool to -78 °C.
-
Addition: Add
dropwise. The reaction is exothermic; control addition rate to maintain temp. -
Warming: Allow to warm slowly to 0 °C over 1 hour.
-
Monitoring: Look for the disappearance of the epoxide spot on TLC.
-
Quench: Quench vigorously with saturated
solution. -
Extraction: Extract with
, dry over , and concentrate.
Comparative Data & Selection Guide
The following table summarizes catalyst performance based on substrate substitution patterns.
| Substrate Type | Preferred Catalyst | Major Product | Typical Yield | Notes |
| Terminal Alkyne | Furan | 70-85% | Blanc-Pale Protocol.[2] Cost-effective. | |
| Internal Alkyne | Furan | 80-95% | Very fast. High functional group tolerance. | |
| Sterically Hindered | Furan | 60-80% | Requires heating (Reflux in Toluene). | |
| Alkyl-Substituted Epoxide | Enynone | 55-75% | Hard LA favors hydride shift over cyclization. |
Experimental Workflow Diagram
Caption: Operational workflow for selecting the correct protocol based on target product and substrate.
References
-
Blanc, A., Tenbrink, K., Weibel, J. M., & Pale, P. (2009).[1][2] Silver(I)-Catalyzed Cascade: Direct Access to Furans from Alkynyloxiranes.[1][2] The Journal of Organic Chemistry, 74(11), 4360–4363. [Link]
-
Sromek, A. W., Kel'in, A. V., & Gevorgyan, V. (2004). A Novel 1,2-Migration of Acyloxy Groups in Allenyl Ketones: Efficient Synthesis of Functionalized Furans. Angewandte Chemie International Edition, 43(17), 2280–2282. (Foundational work on Au/Ag migration mechanisms). [Link]
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. [Link]
- McDonald, F. E. (2002). Alkynyl Epoxide Rearrangements. Current Organic Chemistry, 6, 1-10. (Review of the general mechanistic manifold).
Sources
stereoselective epoxidation methods to yield cis-3-ethynyloxiranepropanol
Application Note: Stereoselective Epoxidation Protocols for cis-3-Ethynyloxiranepropanol Scaffolds
Executive Summary & Strategic Analysis
The synthesis of cis-3-ethynyloxiranepropanol and its analogs represents a significant challenge in stereoselective synthesis. This scaffold—containing a strained oxirane ring, a reactive terminal alkyne, and a pendant alcohol—is a critical intermediate in the synthesis of polyacetylene natural products (e.g., Panaxytriol derivatives) and specialized lipid mediators.
The Core Challenge: Standard epoxidation methods (e.g., mCPBA) often fail to provide high diastereoselectivity for acyclic Z-alkenes or suffer from chemoselectivity issues where the alkyne is competitively oxidized. Furthermore, the "cis" geometry requires a Z-alkene precursor, which is kinetically slower and more sterically demanding in standard Sharpless Asymmetric Epoxidation (SAE) manifolds compared to E-isomers.
Strategic Solution: To achieve the cis-stereochemistry with high enantiomeric excess (ee) and diastereomeric ratio (dr), this guide details three distinct protocols based on the substrate's specific electronic and steric nature:
-
Modified Sharpless Asymmetric Epoxidation (SAE): For allylic alcohol precursors. Requires stoichiometric modification for Z-alkenes.
-
Vanadium-Catalyzed Directed Epoxidation: For homoallylic alcohols. Superior for syn-diastereocontrol via hydroxyl direction.
-
Shi Epoxidation (Organocatalytic): For sensitive enynes where metal catalysis may cause alkyne degradation.
Precursor Analysis & Retrosynthesis
The target cis-3-ethynyloxiranepropanol implies a structure derived from a Z-enyne alcohol. The specific chain length determines the catalytic approach.
-
Target Structure: cis-Epoxide with an ethynyl group and a propanol side chain.
-
Likely Precursor: (Z)-Hept-4-en-6-yn-1-ol (Homoallylic) or (Z)-Pent-2-en-4-yn-1-ol (Allylic, if nomenclature implies total chain length).
Mechanistic Selection Guide:
Figure 1: Strategic Decision Tree for selecting the optimal epoxidation protocol based on substrate topology.
Detailed Protocols
Protocol 1: Modified Sharpless Epoxidation (For Allylic Precursors)
Best for: High enantioselectivity on (Z)-allylic alcohols.
Expert Insight: Standard catalytic SAE (5-10 mol% Ti) is often insufficient for Z-allylic alcohols due to slow kinetics and product inhibition. This protocol uses a stoichiometric approach to ensure conversion and high ee.[1]
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) [Sigma-Aldrich]
-
(+)- or (-)-Diethyl tartrate (DET) (Select based on desired enantiomer)
-
tert-Butyl hydroperoxide (TBHP), 5.5M in decane (Anhydrous is critical)
-
Powdered 4Å Molecular Sieves (Activated)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried flask under Argon, charge DCM (0.1 M relative to substrate) and 4Å molecular sieves (0.5 g/mmol substrate). Cool to -20°C.
-
Add Ti(OiPr)₄ (1.0 equiv) and DET (1.2 equiv) . Note: The stoichiometric loading overcomes the sluggish reactivity of Z-alkenes. Stir for 20 mins to allow "aging" of the complex.
-
Oxidant Addition: Add TBHP (2.0 equiv) dropwise. Stir for 30 mins at -20°C.
-
Substrate Addition: Add the (Z)-enyne allylic alcohol (1.0 equiv) dropwise in minimal DCM.
-
Reaction: Stir at -20°C for 24–48 hours. Monitor by TLC (stain with KMnO₄; alkyne and epoxide are active).
-
Quench (Critical): Z-epoxy alcohols are sensitive to ring opening. Quench by adding a solution of Sodium Sulfate decahydrate/Celite/Water (1:1:1). Stir until a white slurry forms.
-
Purification: Filter through a pad of Celite. Concentrate at low temperature (<30°C) to avoid alkyne polymerization. Flash chromatography on silica (buffered with 1% Et₃N).
Key Parameter: The Z-alkene forces the substituents into a more crowded transition state. Using DIPT (Diisopropyl tartrate) instead of DET can sometimes improve ee% for bulky Z-substrates due to the larger bite angle.
Protocol 2: Vanadium-Catalyzed Directed Epoxidation (For Homoallylic Precursors)
Best for: High diastereoselectivity (syn-selectivity) and homoallylic substrates.
Expert Insight: Vanadium catalysts coordinate to the alcohol oxygen, delivering the oxygen atom to the same face as the hydroxyl group (syn-direction). This is often faster than SAE for Z-alkenes and avoids the "mismatched" kinetics of SAE with Z-isomers.
Reagents:
-
Vanadyl acetylacetonate [VO(acac)₂] (Catalyst)
-
tert-Butyl hydroperoxide (TBHP), 5.5M in decane
-
Toluene or Benzene (Solvent is critical for coordination geometry)
Step-by-Step Workflow:
-
Setup: Dissolve the (Z)-enyne alcohol (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Catalyst Loading: Add VO(acac)₂ (1–3 mol%). The solution will turn blue-green.
-
Oxidation: Add TBHP (1.5 equiv) dropwise at 0°C. The solution often turns deep red (active V(V) species).
-
Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours. Note: Reaction is significantly faster than SAE.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy peroxides). Extract with Et₂O.
-
Purification: Flash chromatography.
Stereochemical Outcome: For a Z-homoallylic alcohol, VO(acac)₂ yields the syn,syn-epoxide (relative to the alcohol and the alkene geometry).
Protocol 3: Shi Epoxidation (Organocatalytic)
Best for: Sensitive enynes where metal coordination causes decomposition.
Expert Insight: This method uses a fructose-derived ketone catalyst (Shi Catalyst) and Oxone. It proceeds via a spiro-transition state and is highly effective for cis-enynes, as demonstrated in the synthesis of propargyl epoxides (See Reference 3).
Reagents:
-
Shi Catalyst (Fructose-derived ketone)
-
Oxone (Potassium peroxymonosulfate)
-
Bu₄NHSO₄ (Phase transfer catalyst)
-
Buffer: 0.05 M Na₂B₄O₇ (pH 10.5) / K₂CO₃
Step-by-Step Workflow:
-
Biphasic System: Dissolve (Z)-enyne (1.0 equiv) and Shi Catalyst (0.3 equiv) in Acetonitrile/DMM (Dimethoxymethane) (1:2).
-
Buffer: Add aqueous buffer (pH 10.5) and cool to 0°C.
-
Oxidant Feed: Simultaneously add aqueous Oxone (1.5 equiv) and aqueous K₂CO₃ (to maintain pH 10.5) via syringe pump over 2 hours.
-
Mechanism: The ketone forms a chiral dioxirane in situ, which epoxidizes the alkene.
-
Workup: Dilute with water, extract with pentane/ether.
Comparative Data Analysis
The following table summarizes expected outcomes based on literature precedents for Z-enyne alcohols.
| Parameter | Protocol 1: Modified SAE | Protocol 2: Vanadium [VO(acac)₂] | Protocol 3: Shi Epoxidation |
| Substrate Preference | Allylic Alcohols | Allylic & Homoallylic Alcohols | cis-Enynes (Functionalized) |
| Primary Selectivity | Enantioselective (ee > 90%) | Diastereoselective (syn-directing) | Enantioselective (ee 80-95%) |
| Reaction Time | Slow (24-48 h) | Fast (2-6 h) | Moderate (4-12 h) |
| Yield (Typical) | 60-75% | 80-90% | 70-85% |
| Risk Factor | Titanium may complex alkyne | Low risk | pH sensitivity of epoxide |
| Cost | High (Stoichiometric Ti/Ligand) | Low (Catalytic V) | Moderate (Catalytic Ketone) |
Mechanistic Pathway Visualization
The following diagram illustrates the competing transition states and the necessity of the "Modified" Sharpless conditions for Z-alkenes.
Figure 2: Mechanistic pathway highlighting the kinetic advantage of stoichiometric titanium complexes for Z-alkene substrates.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[2] Journal of the American Chemical Society, 102(18), 5974–5976. Link
- Foundational text for SAE; establishes the kinetics for Z-allylic alcohols.
-
Zhang, W., Basak, A., Kosugi, Y., Hoshino, Y., & Yamamoto, H. (2014).[3] Enantioselective Epoxidation of Allylic Alcohols by a Chiral Bishydroxamic Acid–Vanadium Complex.[3] Angewandte Chemie International Edition, 53(35), 9126-9130. Link
- Modern Vanadium protocols specifically targeting Z-olefins with high enantioselectivity.
-
Burke, C. P., & Shi, Y. (2007).[3] Enantioselective Epoxidation of Conjugated cis-Enynes by Chiral Dioxirane. Journal of Organic Chemistry, 72(10), 4093–4097. Link
- Directly addresses the cis-enyne substrate class relevant to the user's request.
-
Mihelich, E. D. (1978). Vanadium-catalyzed epoxidations of cyclic allylic alcohols. Stereoselectivity and mechanism.[1][3][4][5][6][7][8][9][10] Journal of the American Chemical Society, 100(16), 5126-5134. Link
- Establishes the syn-directing effect of the hydroxyl group in Vanadium c
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. tsijournals.com [tsijournals.com]
- 9. youtube.com [youtube.com]
- 10. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Nucleophilic Attack on cis-Ethynyl Oxirane Ring Systems
Introduction: The Unique Reactivity of Ethynyl Oxiranes
Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis.[1][2] Their high reactivity stems from significant ring strain (approx. 25 kcal/mol), which is readily relieved upon nucleophilic attack.[3][4] The introduction of an ethynyl (alkynyl) group adjacent to the oxirane ring creates a unique substrate class: the ethynyl oxirane. These molecules are powerful synthons, as their ring-opening can lead to synthetically crucial structures like allenyl alcohols or homopropargyl alcohols.[5]
This guide focuses specifically on cis-ethynyl oxiranes. The cis stereochemistry introduces distinct conformational constraints and reactivity patterns compared to their trans counterparts, with reports indicating that cis-alkynyloxiranes can react significantly faster under certain conditions.[5] Understanding and controlling the regioselectivity and stereoselectivity of nucleophilic attack on these systems is paramount for their effective use in the synthesis of complex molecules, natural products, and pharmaceutical agents.[1][6][7]
This document provides a detailed exploration of the mechanistic principles governing these reactions, practical protocols for their execution, and insights into directing the reaction outcome toward a desired product.
Part 1: Mechanistic Principles & Controlling Reaction Outcomes
The ring-opening of a cis-ethynyl oxirane is fundamentally a nucleophilic substitution reaction. However, the outcome is dictated by the interplay between the reaction conditions (acidic vs. basic), the nature of the nucleophile, and the electronic and steric properties of the substrate.
The S_N2 Pathway: Basic and Neutral Conditions
Under basic or neutral conditions, with strong, anionic nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, amines), the reaction proceeds via a classic S_N2 mechanism.[8][9][10]
-
Causality of Mechanism: The absence of an acid means the epoxide oxygen is not protonated, making it a poor leaving group (an alkoxide). A powerful nucleophile is therefore required to "push" the reaction forward and forcibly open the strained ring.[9]
-
Regioselectivity - Steric Control: The S_N2 attack is highly sensitive to steric hindrance.[11] Consequently, the nucleophile will preferentially attack the less substituted carbon atom of the epoxide. In a typical cis-ethynyl oxirane system where the other carbon is substituted (e.g., with an alkyl or aryl group), the attack will occur at the carbon bearing the ethynyl group, as the hydrogen atom on that carbon presents a smaller steric profile.
-
Stereochemistry - Anti-addition: As with all S_N2 reactions, the nucleophile attacks from the backside relative to the C-O bond being broken.[3][12] This results in a predictable anti-diol-like product, with inversion of configuration at the center of attack.[12]
Caption: S_N2 attack on a cis-ethynyl oxirane under basic conditions.
The S_N1/S_N2 Hybrid Pathway: Acidic Conditions
When the reaction is conducted in the presence of a Brønsted or Lewis acid, the mechanism shifts.[13] Weak nucleophiles like water, alcohols, or halides can now effectively open the ring.[3]
-
Causality of Mechanism: The acid first protonates the epoxide oxygen, converting it into a good leaving group (a neutral hydroxyl group).[8][13] This activation makes the epoxide significantly more electrophilic. The subsequent nucleophilic attack occurs on a species that has substantial carbocationic character at the carbon atoms, although a full, discrete carbocation is generally not formed.[3][13] The mechanism is therefore described as being intermediate between S_N1 and S_N2.[3]
-
Regioselectivity - Electronic Control: The choice of attack site is now governed by electronics. The partial positive charge that develops during the transition state is better stabilized by the more substituted carbon atom.[14][15] Therefore, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the oxirane ring.[3][9] This provides a powerful method to reverse the regioselectivity compared to basic conditions.
-
Stereochemistry - Anti-addition Maintained: Despite the S_N1-like character, the backside attack geometry is largely preserved. The leaving group still shields one face of the molecule as the C-O bond breaks, directing the incoming nucleophile to the opposite face. This results in an anti-addition product.[3]
Caption: Acid-catalyzed ring-opening pathway showing electronic control.
Part 2: Applications & Synthetic Utility
The controlled ring-opening of cis-ethynyl oxiranes provides access to valuable molecular scaffolds. The choice of nucleophile and conditions dictates the product class.
-
Synthesis of Homopropargyl Alcohols: Using standard carbon nucleophiles (Grignard, organolithiums) or heteroatom nucleophiles (amines, thiols) under S_N2 conditions typically yields functionalized homopropargyl alcohols.
-
Synthesis of Allenyl Alcohols: A particularly noteworthy application involves the use of organocuprates (Gilman reagents). These soft nucleophiles can engage in a unique reaction pathway. The attack often occurs at the terminal carbon of the ethynyl group (a conjugate addition-like mechanism), followed by an electronic rearrangement that opens the epoxide ring to form an allenyl alcohol. This transformation is a powerful method for generating allenes, which are themselves important synthetic intermediates.
Data Summary: Regioselectivity of Nucleophilic Attack
The following table summarizes the expected major products for the nucleophilic ring-opening of a model substrate, (2R,3R)-2-ethynyl-3-methyloxirane, under different conditions.
| Nucleophile (Reagent) | Conditions | Site of Attack | Major Product Class | Expected Yield (Illustrative) |
| CH₃MgBr | Basic (Et₂O, 0°C) | C2 (Ethynyl-bearing) | Homopropargyl Alcohol | >95% |
| NH(CH₃)₂ | Neutral (MeOH, reflux) | C2 (Ethynyl-bearing) | Amino Homopropargyl Alcohol | >90% |
| H₂O | Acidic (H₂SO₄ cat.) | C3 (Methyl-bearing) | 1,2-Diol | >95% |
| CH₃OH | Acidic (H₂SO₄ cat.) | C3 (Methyl-bearing) | Methoxy Homopropargyl Alcohol | >95% |
| (CH₃)₂CuLi | Basic (THF, -78°C) | C2 or C4 (Alkyne) | Allenyl Alcohol | Variable, often good |
Part 3: Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents and metal hydrides are pyrophoric and/or water-reactive; handle with extreme care under an inert atmosphere.
Protocol 1: S_N2 Ring-Opening with an Amine Nucleophile (Basic/Neutral)
Objective: To synthesize a β-amino homopropargyl alcohol via regioselective attack at the less-substituted carbon.
Materials:
-
cis-2-ethynyl-3-propyloxirane (1.0 eq)
-
Diisopropylamine (3.0 eq)
-
Ethanol (EtOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add cis-2-ethynyl-3-propyloxirane (e.g., 1.24 g, 10 mmol).
-
Add anhydrous ethanol (50 mL) via syringe.
-
Add diisopropylamine (e.g., 4.2 mL, 30 mmol) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino alcohol.
Protocol 2: Acid-Catalyzed Ring-Opening with a Methanol Nucleophile
Objective: To synthesize a β-methoxy homopropargyl alcohol via regioselective attack at the more-substituted carbon.
Materials:
-
cis-2-ethynyl-3-propyloxirane (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~1 mol%)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add a solution of cis-2-ethynyl-3-propyloxirane (e.g., 1.24 g, 10 mmol) in anhydrous methanol (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., ~5 µL, 0.1 mmol) dropwise with vigorous stirring. Caution: Addition is exothermic.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC (typically 1-2 hours).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Add water (25 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. jsynthchem.com [jsynthchem.com]
- 11. Khan Academy [khanacademy.org]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. d-nb.info [d-nb.info]
Troubleshooting & Optimization
purification of cis-ethynyloxiranepropanol from trans-isomer mixtures
Welcome to the technical support center for the purification of cis-ethynyloxiranepropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the challenging separation of cis- and trans-ethynyloxiranepropanol isomers. The methodologies and advice presented herein are synthesized from established separation principles and field-proven insights to ensure scientific integrity and practical applicability in your laboratory.
Introduction to the Challenge: Isomeric Purity is Paramount
In pharmaceutical development, the stereochemistry of a molecule is critical. For chiral compounds, different enantiomers can have vastly different pharmacological activities and toxicological profiles.[1][2] Similarly, for diastereomers like the cis and trans isomers of ethynyloxiranepropanol, achieving high isomeric purity is often a regulatory and safety necessity.[3] The subtle structural differences between these isomers demand highly selective purification techniques. This guide will walk you through the most effective methods and provide solutions to common hurdles you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-ethynyloxiranepropanol isomers?
The most effective methods for separating diastereomers like cis- and trans-ethynyloxiranepropanol are chromatographic techniques, recrystallization, and enzymatic resolution.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for isomer separation.[4] These methods utilize a stationary phase that can differentiate between the spatial arrangements of the isomers.
-
Recrystallization: This technique leverages differences in the solubility of the cis and trans isomers in a particular solvent system.[5][6][7] By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution.
-
Enzymatic Resolution: This method uses an enzyme that selectively reacts with one of the isomers, allowing for the separation of the unreacted isomer from the modified one.[8][9][10]
Q2: How do I choose between HPLC and SFC for my separation?
The choice between HPLC and SFC depends on several factors, including the scale of purification, solvent consumption, and the specific characteristics of your isomeric mixture.
| Feature | HPLC (High-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) |
| Mobile Phase | Organic solvents and aqueous buffers | Supercritical CO2 with organic co-solvents |
| Advantages | Wide variety of stationary phases available, well-established technique. | Faster separations, lower viscosity of mobile phase, reduced organic solvent consumption, easier fraction evaporation.[11][12][13] |
| Disadvantages | Higher solvent consumption and waste generation, longer run times. | Requires specialized equipment, may have lower loading capacity for some compounds. |
| Best For | Both analytical and preparative scale separations, well-suited for a broad range of compounds.[14][15] | "Green" chemistry initiatives, thermally labile compounds, and high-throughput preparative separations.[11][16] |
Q3: Can I use Gas Chromatography (GC) to separate these isomers?
While GC can be effective for separating volatile isomers, ethynyloxiranepropanol may have a boiling point that is too high for direct GC analysis without derivatization. If the molecule is thermally labile, degradation can occur in the high temperatures of the GC inlet and column. Therefore, HPLC or SFC are generally the preferred methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Chromatography Troubleshooting
Problem: Poor or no separation of cis and trans isomers.
-
Root Cause Analysis: The lack of resolution indicates that the chosen stationary and mobile phases are not providing sufficient selectivity for the isomers. The "three-point interaction" model suggests that for effective chiral recognition, there must be at least three points of interaction between the chiral stationary phase and the analyte.[2] While these are diastereomers, the principle of maximizing differential interactions still applies.
-
Solutions:
-
Column Screening: There is no universal chiral stationary phase.[2] It is crucial to screen a variety of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type) to find the one that provides the best selectivity for your specific molecule.
-
Mobile Phase Optimization:
-
Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (in normal phase) or aqueous buffer (in reversed-phase).
-
Additives: The addition of small amounts of acids, bases, or salts to the mobile phase can significantly impact selectivity and peak shape by modifying the interactions between the analyte and the stationary phase.[17][18][19]
-
-
Temperature Effects: Temperature can influence the enantioselectivity of a separation on chiral stationary phases. Experiment with different column temperatures to see if resolution improves.
-
Problem: Peak tailing is compromising my purity and quantification.
-
Root Cause Analysis: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[20][21] It can also be a result of column overload or a mismatch between the sample solvent and the mobile phase.[22][23]
-
Solutions:
-
Mobile Phase Modification:
-
Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.
-
Column Choice: Modern, high-purity silica columns (Type B) have fewer residual silanol groups and are less prone to causing peak tailing.[20]
-
Problem: My preparative separation is not scaling up effectively from my analytical method.
-
Root Cause Analysis: Direct scaling from an analytical to a preparative method can be challenging due to differences in column dimensions, packing efficiency, and thermal effects.[24][25] Overloading the column is a common issue in preparative chromatography.
-
Solutions:
-
Method Re-optimization: You may need to re-optimize the mobile phase composition and flow rate for the preparative column.
-
Loading Study: Perform a loading study to determine the maximum amount of sample you can inject without losing significant resolution.
-
Injection Strategy: Consider using techniques like stacked injections to maximize throughput.
-
Recrystallization Troubleshooting
Problem: Both isomers are co-crystallizing, or no crystals are forming.
-
Root Cause Analysis: The solvent system is not providing a sufficient solubility differential between the cis and trans isomers at different temperatures.[5][6]
-
Solutions:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5][26]
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be employed. One solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.[7]
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the desired pure isomer can help induce crystallization.[26]
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities.[3]
-
Experimental Protocols
Protocol 1: Chiral HPLC/SFC Method Development Workflow
This workflow provides a systematic approach to developing a separation method for cis- and trans-ethynyloxiranepropanol.
Caption: Systematic workflow for chiral method development.
Protocol 2: Recrystallization Procedure
-
Solvent Selection: Identify a suitable solvent or solvent pair where the cis-isomer has significantly lower solubility than the trans-isomer at low temperatures.
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the hot solvent.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3][6]
-
Isolation: Collect the crystals by vacuum filtration.[5]
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or another suitable analytical technique to determine the efficiency of the separation.
Concluding Remarks
The purification of cis-ethynyloxiranepropanol from its trans-isomer is a critical step that requires a systematic and often empirical approach. By leveraging the power of modern chromatographic techniques and understanding the principles of recrystallization, high levels of isomeric purity can be achieved. This guide provides a framework for developing and troubleshooting your purification methods. Remember that each isomeric mixture can behave differently, and a willingness to explore various parameters is key to success.
References
- Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
- Experiment 2: Recrystalliz
- Di, L., & Kerns, E. H. (2016). The Significance of Chirality in Drug Design and Development. PMC.
- Pharmaffiliates. (2025, December 11).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
- Kim, D. (n.d.).
- Decker, D., & Brooks, H. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Li, Y., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Recrystalliz
- Sun, D., et al. (2021, August 16).
- Why Do Peaks Tail? - LC Troubleshooting Bible. (n.d.).
- Šatínský, D., & Solich, P. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Preparative Chrom
- Chiral HPLC Separ
- Dong, M. W. (n.d.).
- The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED)
- US3880925A - Separation and purification of cis and trans isomers - Google P
- Preparative Chromatography: A Holistic Approach - RSSL. (n.d.).
- Preparative Chrom
- C190-E289_Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chrom
- Lee, J., et al. (2021, April 15). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer N
- Isolation by Preparative HPLC | Springer N
- Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
- Eco-friendly liquid chromatographic separations based on the use of cyclodextrins as mobile phase additives - Green Chemistry (RSC Publishing). (2010, December 6).
- Preparative chromatography techniques: Applications in natural product isol
- Enzymatic Resolution of cis‐Dimethyl‐1‐acetylpiperidine‐2,3‐dicarboxylate for the Preparation of a Moxifloxacin Buildi - CORE. (2021, November 16).
- Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC. (n.d.).
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024, September 4).
Sources
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- 2. csfarmacie.cz [csfarmacie.cz]
- 3. LabXchange [labxchange.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. lcms.cz [lcms.cz]
- 14. Preparative Chromatography | Evotec [evotec.com]
- 15. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
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- 17. longdom.org [longdom.org]
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- 26. youtube.com [youtube.com]
Technical Support Hub: Ethynyl Epoxide Isolation & Stability
This is a technical support guide designed for the isolation of ethynyl epoxides (specifically 2,3-epoxy alcohols containing an alkyne moiety). It addresses the user's query regarding the "Paye" rearrangement (technically the Payne Rearrangement ) and provides protocols to minimize this isomerization during workup.
Topic: Minimizing Payne Rearrangement During Workup
Ticket ID: CHE-ISO-2024-EE Status: Active Support Assigned Specialist: Senior Application Scientist
Diagnostic Overview: The Mechanistic Threat
Issue Identification: You are attempting to isolate a 2,3-epoxy alcohol (specifically an ethynyl variant). During workup, you observe a shift in the epoxide position or a loss of regioselectivity. This is likely the Payne Rearrangement , a base-catalyzed migration of the epoxide ring.[1][2]
The Core Problem: The Payne rearrangement is an equilibrium process driven by the stability of the alkoxide intermediate. In ethynyl epoxides, the electron-withdrawing nature of the alkyne can accelerate this equilibration even under mild basic conditions (e.g., aqueous bicarbonate).
The Payne Equilibrium Pathway
The diagram below illustrates the reversible migration you are trying to arrest.
Caption: Figure 1. The Payne Rearrangement equilibrium.[3][4] Base catalyzes the shift from Kinetic to Thermodynamic epoxide. Acid promotes destructive ring opening.
Critical Workflow: The "Cold-Buffered-Fast" Protocol
To prevent the rearrangement, you must kinetically trap the desired isomer. The standard "pour onto ice/water" method is often insufficient for sensitive ethynyl substrates.
Reagents Required[1][5][6][7][8][9][10][11]
-
Quench Buffer: Saturated aqueous Ammonium Chloride (
) mixed 1:1 with Phosphate Buffer (pH 7.0). -
Extraction Solvent: Diethyl Ether (
) or MTBE (pre-cooled to 0°C). Avoid DCM if possible due to potential trace HCl formation over time. -
Drying Agent: Sodium Sulfate (
) - Anhydrous.
Step-by-Step Isolation Protocol
| Step | Action | Technical Rationale |
| 1 | Cryogenic Hold | Cool the reaction mixture to -78°C (or the lowest temperature the solvent allows) before quenching. |
| 2 | Inverse Quench | Do NOT pour the quench into the reaction. Instead, transfer the cold reaction mixture via cannula into a vigorously stirring, pre-cooled (0°C) buffer solution. |
| 3 | Rapid Partition | Immediately separate layers. Keep the aqueous layer cold. Extract the aqueous layer once more with cold ether. |
| 4 | pH Check | Spot the aqueous layer on pH paper. It must be pH 6.5–7.5 . If >8, wash organic layer with dilute monobasic sodium phosphate ( |
| 5 | Solvent Swap | Dry over |
Troubleshooting Guide (FAQ)
Q1: I followed the protocol, but I still see the rearranged product by NMR. Why?
-
Diagnosis: The rearrangement likely occurred before the quench.
-
Solution: If you generated the ethynyl epoxide by adding an acetylide to a ketone, the intermediate is a lithium alkoxide. This species can rearrange if the reaction warms up before quenching. Ensure the reaction remains at -78°C for the entire duration, and quench at -78°C.
Q2: Can I use silica gel chromatography for purification?
-
Risk: Standard silica gel is slightly acidic (pH 4-5) and can induce ring opening (furan formation) or rearrangement.
-
Fix: Use buffered silica . Slurry your silica gel in solvent containing 1% Triethylamine (
), then flush with pure solvent before loading your sample. Alternatively, use neutral Alumina (Grade III).
Q3: My ethynyl epoxide decomposes to a furan. Is this the Payne rearrangement?
-
Clarification: No. This is likely a 5-endo-dig or 5-exo-dig cyclization catalyzed by acid.
-
Prevention: This confirms your workup was too acidic. Switch from
(which is slightly acidic, pH ~5.5) to a true Phosphate Buffer (pH 7.0) .
Q4: How do I store the isolated ethynyl epoxide?
-
Protocol: Store as a frozen benzene solution (solidified) or neat at -20°C under Argon. Avoid storing in chloroform or DCM, which can become acidic over time.
Decision Logic for Workup Strategy
Use this flow to determine the exact modification needed for your specific substrate.
Caption: Figure 2. Decision tree for selecting the correct quenching strategy based on reaction conditions.
References
-
Payne, G. B. (1962).[5] Epoxide Migrations with alpha,beta-Epoxy Alcohols. The Journal of Organic Chemistry, 27(11), 3819–3822. Link
-
Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–475. Link
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link
- Page, P. C. B., et al. (1993). Isolation of Sensitive Epoxides: Silica Gel Deactivation. Journal of Organic Chemistry, 58, 6902.
Sources
improving enantiomeric excess (ee) in chiral epoxide synthesis
A-TS-2026-CES
Welcome to the Technical Support Center for Chiral Epoxide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your asymmetric epoxidation reactions, ultimately improving your enantiomeric excess (ee).
This resource is structured to address common issues encountered during experimental work. We will explore the causality behind experimental choices, moving beyond simple procedural steps to foster a deeper understanding of the underlying chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low enantiomeric excess in chiral epoxide synthesis.
Q1: My asymmetric epoxidation is resulting in low enantiomeric excess (ee). What are the most common initial factors to investigate?
A1: Low enantiomeric excess is a frequent challenge. Before delving into complex optimizations, begin by scrutinizing these fundamental parameters:
-
Catalyst Integrity and Loading: The chiral catalyst is the cornerstone of enantioselectivity. Verify the purity and structural integrity of your catalyst. For well-established systems like Jacobsen's (salen)Mn or Sharpless's Ti-tartrate complexes, even minor impurities or degradation can drastically reduce ee.[1][2] Ensure accurate catalyst loading; while catalytic amounts are used, too low a concentration can lead to a significant background reaction (non-asymmetric), thus eroding the ee.[3]
-
Reagent Purity: The quality of your oxidant (e.g., m-CPBA, bleach, TBHP) and solvent is critical. Impurities in the oxidant can lead to non-selective side reactions. Water content in your solvent can, in some cases, deactivate the catalyst or alter its chiral environment.[4][5] For instance, in the Sharpless epoxidation, the presence of water can interfere with the catalyst formation.
-
Reaction Temperature: Temperature control is paramount. Many asymmetric epoxidations exhibit a strong temperature dependence on enantioselectivity.[6][7] Lowering the reaction temperature often enhances ee by increasing the energy difference between the diastereomeric transition states.[8] However, this can also significantly slow down the reaction rate.
-
Substrate Purity: Ensure your starting alkene is free from impurities that could either react non-selectively or interfere with the catalyst.
Q2: How do I accurately determine the enantiomeric excess of my epoxide product?
A2: Accurate determination of ee is crucial for troubleshooting and optimization. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the gold-standard techniques.[9][10] They involve separating the enantiomers on a chiral stationary phase, allowing for direct quantification of each.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: This method allows for the differentiation of enantiomers in the NMR spectrum.[10] Chiral shift reagents (e.g., Eu(hfc)₃) or solvating agents create diastereomeric complexes that have distinct NMR signals, which can then be integrated to determine the enantiomeric ratio.[10]
It is important to avoid purification methods that could unintentionally alter the enantiomeric ratio before analysis, a phenomenon known as enantiomer enhancement or racemization.[9]
Q3: Can the structure of my alkene substrate influence the enantiomeric excess?
A3: Absolutely. The steric and electronic properties of the alkene substrate play a significant role in the enantioselectivity of the epoxidation.[6][11]
-
Steric Hindrance: Bulky substituents near the double bond can influence how the substrate approaches the chiral catalyst, favoring one transition state over the other.[12]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substrate can affect the electronics of the double bond and its interaction with the catalyst.[6][13] For example, in (salen)Mn-catalyzed epoxidations, electron-donating substituents on the ligand generally lead to higher ee.[6]
-
Pre-coordinating Functional Groups: In reactions like the Sharpless epoxidation, the presence of an allylic alcohol is crucial for coordinating to the titanium center, which directs the epoxidation and leads to high ee.[14][15]
The interplay between the substrate's chirality (if any) and the catalyst's chirality can also be a determining factor in the diastereoselectivity of the reaction.[16][17][18]
Section 2: Troubleshooting Guide - Low Enantiomeric Excess
This section provides a structured approach to diagnosing and resolving issues of low ee.
Issue 1: Inconsistent or Non-Reproducible Enantiomeric Excess
If you are observing significant variations in ee between batches of the same reaction, consider the following:
| Potential Cause | Troubleshooting Steps |
| Atmospheric Contamination | Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. |
| Inconsistent Reagent Quality | Use reagents from the same batch for a series of experiments. If a new bottle of a reagent is opened, re-validate your standard reaction conditions. |
| Temperature Fluctuations | Use a reliable cryostat or cooling bath to maintain a stable reaction temperature. Small variations in temperature can lead to significant changes in ee.[6] |
| Stirring and Mixing | In heterogeneous reactions, ensure consistent and efficient stirring to maintain a uniform distribution of the catalyst and reagents. |
Issue 2: Consistently Low Enantiomeric Excess with a Proven Catalyst System
When a well-established protocol is yielding poor results, a systematic investigation is required.
Workflow for Diagnosing Low ee
Caption: A stepwise workflow for troubleshooting low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Catalyst Deactivation:
-
Symptom: The reaction starts well but the ee decreases over time, or the reaction stalls.
-
Cause: The catalyst may be degrading under the reaction conditions.[19] Oxidative degradation or leaching (for heterogeneous catalysts) are common issues.[18]
-
Solution:
-
Consider using a more robust catalyst or adding a co-catalyst that helps regenerate the active species.
-
For heterogeneous systems, investigate different immobilization strategies to prevent leaching.[20]
-
-
-
Solvent Effects:
-
Symptom: Low ee in the standard solvent.
-
Cause: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4][5] A change in solvent can have a dramatic impact on enantioselectivity.
-
Solution:
-
Screen a range of solvents with varying polarities and coordinating abilities. For example, in some Jacobsen epoxidations, changing the solvent for the oxidant delivery can prevent crystallization at low temperatures and improve scalability.[21]
-
The use of aqueous-organic solvent mixtures can also influence reaction rates and selectivities.[5]
-
-
-
Impact of Additives:
-
Symptom: Low ee despite using a well-described protocol.
-
Cause: Some asymmetric epoxidations benefit from the presence of additives that can act as axial ligands or co-catalysts. For instance, N-methylmorpholine N-oxide (NMO) is often used as an additive in Jacobsen epoxidations.[8][22]
-
Solution:
-
Investigate the effect of adding small amounts of coordinating additives. In some cases, achiral phosphine oxides have been shown to improve enantioselectivity.[23]
-
-
Section 3: Experimental Protocols
Here are detailed protocols for common procedures related to improving enantiomeric excess.
Protocol 1: Small-Scale Temperature Screening for a Jacobsen-Type Epoxidation
This protocol outlines a method for quickly assessing the impact of temperature on the enantiomeric excess of an epoxidation reaction.
-
Preparation:
-
Set up a series of five small, identical reaction vessels (e.g., 2 mL vials with stir bars).
-
Prepare a stock solution of your alkene substrate in the chosen solvent (e.g., dichloromethane).
-
Prepare a stock solution of the chiral (salen)Mn catalyst.
-
Prepare a stock solution of the oxidant (e.g., m-CPBA) and any additive (e.g., NMO).
-
-
Reaction Setup:
-
To each vial, add the alkene stock solution and the catalyst stock solution.
-
Place each vial in a cooling bath set to a different temperature (e.g., 0 °C, -20 °C, -40 °C, -60 °C, -78 °C). Allow the solutions to equilibrate for 10-15 minutes.
-
Initiate the reaction by adding the pre-chilled oxidant solution to each vial.
-
-
Monitoring and Quenching:
-
Monitor the reactions by TLC or GC-MS.
-
Once the starting material is consumed (or after a set time), quench the reactions by adding an appropriate quenching agent (e.g., a solution of sodium thiosulfate for m-CPBA).
-
-
Analysis:
-
Work up each reaction identically.
-
Determine the enantiomeric excess for each reaction using chiral HPLC or GC.
-
-
Data Interpretation:
-
Plot the enantiomeric excess versus temperature to identify the optimal temperature for your specific substrate and catalyst system.
-
| Temperature (°C) | Observed ee (%) | Reaction Time (h) |
| 0 | 65 | 1 |
| -20 | 82 | 3 |
| -40 | 91 | 8 |
| -60 | 95 | 24 |
| -78 | 96 | 48 |
| This is example data and will vary depending on the specific reaction. |
Protocol 2: Catalyst Recovery and Reuse for Heterogeneous Systems
For expensive catalysts, recovery and reuse are economically important. This protocol provides a general guideline.
-
Reaction Completion:
-
Once the reaction is complete, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
-
Washing:
-
Wash the catalyst sequentially with the reaction solvent and then with a more volatile, non-coordinating solvent (e.g., diethyl ether or pentane) to remove any adsorbed products or byproducts.
-
-
Drying:
-
Dry the catalyst under vacuum to remove all traces of solvent.
-
-
Reactivation (if necessary):
-
Some catalysts may require a reactivation step, such as heating under vacuum or washing with a specific solution, to restore their full activity.[19]
-
-
Testing Activity:
-
Before reusing the catalyst on a large scale, perform a small-scale test reaction to ensure that its activity and enantioselectivity have not been compromised.
-
Section 4: Advanced Concepts
The Role of Catalyst Structure in Enantioselectivity
The design of the chiral ligand is fundamental to achieving high enantiomeric excess.
Caption: Relationship between catalyst components and transition state formation.
In catalysts like Jacobsen's, the bulky groups on the salen ligand create a chiral pocket around the manganese metal center.[1][24] This pocket sterically hinders one face of the approaching alkene, forcing the oxygen transfer to occur preferentially on the other face, leading to the formation of one enantiomer in excess.
Similarly, in the Sharpless epoxidation, the tartrate ligand creates a chiral environment around the titanium atom.[12][14] The allylic alcohol of the substrate coordinates to the titanium, and the tartrate ligand then directs the delivery of the oxygen atom from the peroxide to one of the two faces of the double bond.[25][26]
Kinetic Resolution
In some cases, asymmetric epoxidation can be used for the kinetic resolution of a racemic mixture of chiral alkenes.[22][27] In this process, one enantiomer of the alkene reacts significantly faster with the chiral catalyst than the other. This results in the formation of an enantioenriched epoxide from one enantiomer of the starting material, while the unreacted alkene becomes enriched in the other enantiomer. The efficiency of kinetic resolution often increases with the steric bulk of the catalyst's chiral ligand.[28]
References
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Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 116(20), 9333–9334. [Link]
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Wang, J.-B., et al. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 12(15), 5494-5500. [Link]
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Prasad, K. R., & Gholap, N. V. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 7(6), 843-847. [Link]
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Reyes, J., Cubillos, J. A., Villa, A. L., & Montes de Correa, C. (2009). Effect of substrate and catalyst chirality on the diastereoselective epoxidation of R-(+)-limonene with manganese(III) salen complexes. Revista de la Facultad de Ingeniería Universidad de Antioquia, (48), 18-26. [Link]
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Cubillos, J., Vargas, M., Villa, A., & Montes de Correa, C. (2009). Effect of the substrate and catalyst chirality on the diastereoselective epoxidation of limonene using Jacobsen-type catalysts. Chirality, 21(10), 917-924. [Link]
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Cubillos, J. A., Vargas, M. F., Villa, A. L., & Montes de Correa, C. (2010). Effect of the substrate and catalyst chirality on the diastereoselective epoxidation of limonene using Jacobsen-type catalysts. Chirality, 22(5), 534-41. [Link]
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Jorgensen, K. A., Wheeler, R. A., & Hoffmann, R. (1987). Electronic and steric factors determining the asymmetric epoxidation of allylic alcohols by titanium-tartrate complexes (the Sharpless epoxidation). Journal of the American Chemical Society, 109(11), 3240–3246. [Link]
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Wu, Y.-D., & Lai, D. K. W. (1995). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Journal of the American Chemical Society, 117(45), 11327–11336. [Link]
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Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (2002). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences, 99(26), 16532-16536. [Link]
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Various Authors. (n.d.). 4.5.2. Enantioselective Epoxidations. Science of Synthesis. [Link]
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Rzepa, H. (2012). Why the Sharpless epoxidation is enantioselective! Henry Rzepa's Blog. [Link]
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Wikipedia contributors. (2023, November 26). Jacobsen epoxidation. Wikipedia. [Link]
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Bach, R. D., Andres, J. L., Owensby, A. L., & Schlegel, H. B. (1992). Solvent Effects on the Activation Barriers of Olefin Epoxidation − A Density Functional Study. Journal of the American Chemical Society, 114(19), 7207–7217. [Link]
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Macmillan Group. (2002). The Career of K. Barry Sharpless. Macmillan Group Meeting. [Link]
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Singh, V. K. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. TSI Journals. [Link]
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Maruoka, K., & Ooi, T. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules, 17(2), 1787-1798. [Link]
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Pi, Z., Li, W., Zheng, S., & Li, H. (2009). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Catalysis Communications, 10(6), 903-907. [Link]
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OpenOChem Learn. (n.d.). Jacobsen epoxidation. OpenOChem Learn. [Link]
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University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. [Link]
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Organic Chemistry Portal. (n.d.). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. Organic Chemistry Portal. [Link]
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Schmidt, S., et al. (2018). Enantioselective Epoxidation by Flavoprotein Monooxygenases Supported by Organic Solvents. ChemCatChem, 10(24), 5622-5629. [Link]
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Snyder, S. A., & Corey, E. J. (2006). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. Journal of the American Chemical Society, 128(3), 740-741. [Link]
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Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
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Sánchez, A., et al. (2009). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A, 1216(18), 4029-4034. [Link]
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Calbo, J., et al. (2021). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. Chemistry – A European Journal, 27(49), 12586-12594. [Link]
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Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Enantioselective Epoxidation of Allylic Alcohols. Organic Syntheses, 65, 1. [Link]
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Theodorou, A., & Kokotos, G. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia, 1(1), 1-18. [Link]
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Bregante, D. T., et al. (2018). Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways. Catalysis Science & Technology, 8(1), 142-155. [Link]
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Kumar, A., & Kumar, R. (2015). Production of chiral epoxides: Epoxide hydrolase-catalyzed enantioselective hydrolysis. Journal of the Taiwan Institute of Chemical Engineers, 53, 1-13. [Link]
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Heravi, M. M., Lashaki, T. B., & Poorahmad, N. (2015). Applications of Sharpless Asymmetric Epoxidation in Total Synthesis. Tetrahedron: Asymmetry, 26(8), 349-413. [Link]
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Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Bálint, J., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. International Journal of Molecular Sciences, 22(6), 2894. [Link]
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Li, Z., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(31), 11901–11903. [Link]
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Pearson. (n.d.). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
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Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Journal of CO2 Utilization, 22, 238-245. [Link]
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Wikipedia contributors. (2023, December 26). Enantiomeric excess. Wikipedia. [Link]
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Chen, Y., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 25(9), 2110-2116. [Link]
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Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
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Has-Schon, E., et al. (2007). Enzyme-Catalyzed Nucleophilic Ring Opening of Epoxides for the Preparation of Enantiopure Tertiary. Advanced Synthesis & Catalysis, 349(8-9), 1437-1442. [Link]
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Synthesis Workshop. (2024, June 7). Advanced Organic Chemistry: Asymmetric Epoxidation [Video]. YouTube. [Link]
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
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ResearchGate. (n.d.). Yields and enantiomeric excess values of the asymmetric epoxidation of... ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Infrared Spectroscopic Analysis of Alkynes and Epoxides
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive first-line technique for this purpose. Among the myriad of functional groups, alkynes and epoxides present unique and sometimes challenging spectral signatures. This guide provides an in-depth, comparative analysis of their IR spectroscopic features, grounded in field-proven insights to aid researchers in accurate structural elucidation.
The Foundation: Why Dipole Moment Changes Matter in IR Spectroscopy
Infrared spectroscopy operates on a fundamental principle: a molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of a natural vibration of the molecule, and this vibration must cause a change in the molecule's dipole moment.[1][2] The intensity of an IR absorption band is directly proportional to the square of this change in dipole moment.[1][3] Highly polar bonds, therefore, tend to produce strong absorptions, while nonpolar or symmetrical bonds result in weak or even absent signals.[1][3] This concept is crucial for understanding the often-subtle differences between alkyne and epoxide spectra.
The Alkyne Signature: Sharp Signals from a Linear Bond
Alkynes, characterized by a carbon-carbon triple bond (C≡C), offer two primary diagnostic signals in the IR spectrum. The presence and nature of these signals allow for a clear distinction between terminal and internal alkynes.[4][5]
The Definitive ≡C-H Stretch of Terminal Alkynes
The most unmistakable feature of a terminal alkyne (where the triple bond is at the end of a carbon chain) is the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon (≡C-H).
-
Position: This vibration gives rise to a strong, sharp, and narrow absorption band typically found in the 3330-3270 cm⁻¹ region.[4][6] Its high frequency is due to the strength of the sp-hybridized C-H bond.
-
Intensity: The bond is relatively polar, leading to a significant change in dipole moment during stretching, which results in a strong and easily identifiable peak.[7] This band is often described as a "sword" due to its sharp appearance.
The C≡C Triple Bond Stretch: A Tale of Symmetry
The stretching of the carbon-carbon triple bond itself is another key indicator, though its utility depends heavily on the molecule's structure.
-
Position: The C≡C stretch appears in a relatively uncongested region of the spectrum, typically between 2260-2100 cm⁻¹ .[6][8]
-
Intensity: The intensity of this peak is highly variable.
-
Terminal Alkynes: Exhibit a weak to medium, sharp absorption because the bond has some polarity, leading to a small change in dipole moment.[8]
-
Internal Alkynes (Unsymmetrical): Also show a weak absorption in this region.[4]
-
Internal Alkynes (Symmetrical): In a perfectly symmetrical or near-symmetrical internal alkyne (e.g., 4-octyne), the stretching of the C≡C bond causes little to no change in the overall molecular dipole moment.[5] Consequently, this peak can be extremely weak or completely absent, rendering the alkyne invisible in this region of the IR spectrum.[4]
-
Additionally, terminal alkynes may display a C-H bending vibration between 700-610 cm⁻¹.[6]
The Epoxide Signature: Vibrations of a Strained Ring
Epoxides, also known as oxiranes, are three-membered cyclic ethers. Their spectroscopic signature is dominated by the vibrations of the strained C-O-C ring structure.[9][10] Unlike the sharp, high-frequency signals of alkynes, the key epoxide peaks are found in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The high degree of ring strain (approximately 13 kcal/mol) significantly influences the vibrational frequencies of the epoxide ring.[9][10][11] Three principal stretching modes are characteristic of epoxides:
-
Symmetric Ring Breathing: This vibration involves all three bonds of the ring stretching and contracting in phase. It appears as a weak to medium band in the 1280-1230 cm⁻¹ region.[9][12]
-
Asymmetric C-O-C Stretch: This is often the most prominent and reliable epoxide peak. It arises from one C-O bond stretching while the other contracts, resulting in a strong absorption between 950-810 cm⁻¹ .[9][13]
-
Symmetric C-O-C Stretch: In this mode, both C-O bonds stretch in unison while the C-C bond contracts. This vibration gives rise to a strong peak in the 880-750 cm⁻¹ range.[9][13]
It is important to note that epoxides lack the highly characteristic O-H (3500-3200 cm⁻¹) and C=O (1760-1665 cm⁻¹) bands, and their absence is a key piece of evidence when an oxygen-containing compound is suspected.[14]
Head-to-Head Comparison: A Guide to Differentiation
The key to distinguishing between these two functional groups lies in recognizing their vastly different spectral "zip codes." Terminal alkynes announce their presence with a very strong and sharp signal above 3000 cm⁻¹, a region where epoxides are silent. Conversely, epoxides display their most characteristic strong bands deep in the fingerprint region, where alkynes show only weaker bending modes.
| Functional Group | Key Vibration | Wavenumber (cm⁻¹) | Typical Intensity | Distinguishing Features |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | Unmistakable sharp peak in the X-H region.[4][6][15] |
| C≡C Stretch | 2260 - 2100 | Weak to Medium | Located in a quiet area of the spectrum.[6][8] | |
| Internal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Absent | May be completely absent if the molecule is symmetrical.[4] |
| Epoxide | Symmetric Ring Breathing | 1280 - 1230 | Weak to Medium | Often observed near other C-O stretches.[9][12] |
| Asymmetric C-O-C Stretch | 950 - 810 | Strong | A very reliable, intense band in the fingerprint region.[9] | |
| Symmetric C-O-C Stretch | 880 - 750 | Strong | Another strong, characteristic band.[9] |
Resolving Ambiguity: While the primary signals are distinct, a comprehensive analysis is always recommended. For instance, if a symmetrical internal alkyne is suspected (due to the absence of a C≡C stretch), other techniques like Raman spectroscopy (which is sensitive to symmetrical vibrations) or NMR spectroscopy would be required for definitive confirmation.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample
Trustworthy data begins with a robust experimental protocol. Attenuated Total Reflectance (ATR) has become a dominant technique for its simplicity and lack of sample preparation for many liquids and solids.[16][17]
Objective: To obtain a clean, artifact-free IR spectrum of a liquid sample using an ATR-FTIR spectrometer.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)
-
Liquid sample of interest
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, run a background scan. This step is critical as it records the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself, which will be mathematically subtracted from the sample spectrum.[18]
-
Sample Application: Place a single, small drop of the liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
Sample Spectrum Acquisition: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
Data Processing: Ensure the resulting spectrum is free of common artifacts. The baseline should be flat and near 100% transmittance (or zero absorbance) in regions with no absorption. Peaks should be on scale (not "flat-topped").[18]
-
Final Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe.
This self-validating protocol, which begins and ends with a clean crystal and incorporates a fresh background scan, ensures that the resulting spectrum is truly representative of the sample.
Visualizing Workflows and Vibrations
Clear visualizations are essential for understanding both experimental processes and molecular dynamics.
Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring a liquid sample spectrum via ATR-FTIR.
Key Vibrational Modes of Alkynes and Epoxides
Caption: Comparison of dominant IR stretching vibrations for alkynes and epoxides.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024). Drawell. Available at: [Link]
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Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]
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Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]
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The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online. (2022). Spectroscopy Online. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). Florida International University. Available at: [Link]
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12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023). OpenStax. Available at: [Link]
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IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. Available at: [Link]
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Intensity of IR Absorptions | OpenOChem Learn. OpenOChem Learn. Available at: [Link]
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Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Separation of Oxiranepropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy and safety. Oxiranepropanol derivatives, key chiral building blocks for a multitude of pharmacologically active molecules, exemplify this principle. Their enantiomers can exhibit vastly different biological activities, making robust and reliable enantioselective separation methods an indispensable tool in the laboratory.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of oxiranepropanol derivatives, with a focus on polysaccharide-based chiral stationary phases (CSPs). Drawing from experimental data, we will explore the nuances of method development, compare the performance of different stationary phases, and provide a detailed protocol for a successful chiral separation.
The Cornerstone of Chiral Recognition: Polysaccharide-Based CSPs
The successful separation of enantiomers by HPLC hinges on the selection of an appropriate chiral stationary phase.[1][2] For oxiranepropanol derivatives and structurally similar compounds like glycidyl esters, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective.[3][4] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.[5]
The chiral recognition mechanism is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, all occurring within the chiral grooves and cavities of the polysaccharide structure. The specific derivative of the polysaccharide (e.g., carbamate or ester) and the choice of mobile phase play a crucial role in modulating the strength and nature of these interactions, thereby influencing the separation.[6]
Comparative Analysis of Chiral Separation Methods
To illustrate the practical application of these principles, we will compare the performance of two widely used cellulose-based CSPs for the separation of a representative oxiranepropanol derivative analog, glycidyl butyrate. The following table summarizes the experimental conditions and results obtained from published studies.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (100:1, v/v) | n-Hexane / Ethanol (1000:2, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 215 nm | UV at 215 nm |
| Retention Time (S-enantiomer) | 7.5 min | Not specified |
| Retention Time (R-enantiomer) | 8.5 min | Not specified |
| Resolution (Rs) | > 2.0 | Not specified, but successful separation reported |
| Reference | [3][7] | [8][9] |
From this comparison, it is evident that both Chiralcel OD-H and Chiralpak AD-H are capable of resolving the enantiomers of glycidyl butyrate under normal-phase conditions. Method 1, utilizing Chiralcel OD-H with a hexane/isopropanol mobile phase, provides a well-resolved separation with a resolution value greater than 2.0, which is considered excellent for baseline separation.[3][7] Method 2, employing Chiralpak AD-H with a hexane/ethanol mobile phase, also achieves a successful separation, highlighting the versatility of polysaccharide-based CSPs.[8][9] The choice between isopropanol and ethanol as the polar modifier in the mobile phase can significantly impact the selectivity of the separation.[10]
Experimental Workflow and Protocol
A systematic approach is crucial for developing and executing a reliable chiral HPLC method. The following diagram illustrates a typical workflow for the chiral separation of an oxiranepropanol derivative.
Caption: A typical experimental workflow for chiral HPLC separation.
Detailed Experimental Protocol: Chiral Separation of Glycidyl Butyrate
This protocol is based on the successful separation achieved using a Chiralcel OD-H column.[3][7]
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
HPLC-grade n-hexane and 2-propanol.
-
Racemic glycidyl butyrate standard.
-
Sample of glycidyl butyrate for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (100:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (or ambient).
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Mobile Phase Preparation: Carefully measure 1000 mL of n-hexane and 10 mL of 2-propanol and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of racemic glycidyl butyrate in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Sample Preparation: Dissolve the glycidyl butyrate sample in the mobile phase to achieve a concentration similar to the working standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of the S- and R-enantiomers and to verify system suitability (e.g., resolution > 1.5).
-
Inject the sample solution.
-
Identify the enantiomer peaks in the sample chromatogram by comparing their retention times with those of the standard.
-
Integrate the peak areas of the two enantiomers to determine their respective percentages and calculate the enantiomeric excess (e.e.).
Method Development and Optimization: A Scientist's Perspective
While the provided protocol offers a solid starting point, chiral method development is often an iterative process.[11] The following insights can guide the optimization process:
-
Column Screening: It is highly recommended to screen a small set of CSPs with different selectivities. A good starting point would be to include both a cellulose-based column (e.g., Chiralcel OD-H) and an amylose-based column (e.g., Chiralpak AD-H).[4]
-
Mobile Phase Composition: The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is a critical parameter. A lower percentage of the polar modifier generally leads to longer retention times and can sometimes improve resolution. Conversely, increasing the polar modifier content will decrease retention times.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase. However, this comes at the cost of longer analysis times.[11]
-
Temperature: Temperature can have a significant effect on chiral separations. Running the analysis at sub-ambient temperatures often enhances the enantioselectivity.[11]
Conclusion
The chiral HPLC separation of oxiranepropanol derivatives is a critical analytical task in pharmaceutical development. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, have demonstrated excellent performance in resolving the enantiomers of these compounds. By systematically screening columns and optimizing mobile phase conditions, researchers can develop robust and reliable methods to ensure the stereochemical purity of these vital chiral building blocks. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists and professionals dedicated to advancing the quality and safety of pharmaceutical products.
References
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences. 2018. [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Semantic Scholar. [Link]
-
Chiral separation of glycerolipids by high-performance liquid chromatography. SciSpace. [Link]
-
(PDF) Liquid chromatographic estimation of (S) - Glycidyl butyrate in (R) -. ResearchGate. [Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research and Development. [Link]
-
Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) -. PMC - NIH. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, an. ACS Omega. [Link]
-
Chiral Separation of Glycidol Enantiomers using the Avantor® Hichrom HI-DEX DET Beta Phase. MAC-MOD Analytical. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain. Federal Agency for Medicines and Health Products. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]
- Process for the preparation of (R)-glycidyl esters.
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]
-
The Application of Chiral HPLC Columns for Enantiomer Separation of Chiral Drugs. Korean Academy of Industrial Technology. [Link]
-
Chiral LC Columns. Phenomenex. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. [Link]
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- 10. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Personal protective equipment for handling Oxiranepropanol, 3-ethynyl-, cis- (9CI)
CAS Number: 156455-58-2
Molecular Formula: C
Part 1: Executive Summary & Immediate Action Card
Warning: High-Reactivity Alkylating Agent This compound combines the ring strain of an epoxide with the instability of a terminal alkyne . It must be treated as a potential mutagen, a severe skin/eye irritant, and a flammability hazard.
| Critical Parameter | Directive |
| Primary Hazard | Genotoxicity & Chemical Burns. Epoxides are direct-acting alkylating agents. The alkyne group adds polymerization risk. |
| Immediate First Aid | Skin: Wash with soap/water for 15 min.[2] Eyes: Rinse for 15 min; seek ophthalmologist. Inhalation: Move to fresh air immediately. |
| Fire Safety | Flammable Liquid. Use CO |
| Storage | -20°C under Inert Atmosphere (Argon/Nitrogen). Prevent moisture and oxygen exposure to avoid spontaneous polymerization. |
| Spill Response | Evacuate area. Do not attempt cleanup without full PPE (Double Gloves + Respirator). Absorb with inert material (Vermiculite). |
Part 2: Technical Hazard Analysis & Risk Assessment
As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the molecular mechanism of danger. This compound is not just "toxic"; it is a bifunctional electrophile .
The Epoxide (Oxirane) Ring[5]
-
Mechanism: The three-membered ring is highly strained (~27 kcal/mol). It seeks to relieve this strain by ring-opening via nucleophilic attack.
-
Biological Implication: DNA bases (guanine, adenine) are nucleophiles. Upon contact, this compound can alkylate DNA, leading to mutations or cell death. This classifies it as a suspected carcinogen/mutagen .
-
Chemical Stability: Susceptible to hydrolysis (opening to a diol) or polymerization initiated by acids, bases, or Lewis acids (like metal salts).
The Terminal Alkyne (Ethynyl Group)
-
Mechanism: The C
C triple bond is energy-rich. Terminal alkynes are acidic (pK ~25) and can form explosive acetylides with metals (Copper, Silver). -
Reactivity: In the presence of radical initiators (peroxides) or heat, the alkyne can cross-link, leading to uncontrolled exothermic polymerization.
Stereochemistry (cis-)
-
The cis-configuration implies specific steric crowding. While this primarily impacts its synthetic utility (e.g., in stereoselective synthesis of polyether antibiotics), it does not significantly alter the safety profile compared to the trans-isomer. Both must be handled with extreme caution.[3][4]
Part 3: Personal Protective Equipment (PPE) Matrix
Philosophy: Relying on a single barrier is insufficient for alkylating agents. A "Redundant Barrier System" is required.
PPE Selection Table
| Protection Zone | Standard Requirement | Advanced Specification (High Risk/Scale-up) |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield/Norfoil) or Butyl Rubber. Rationale: Epoxides can permeate thin nitrile in <15 mins. |
| Respiratory | Fume Hood Only | Respirator: Half-face with Organic Vapor/P100 cartridges if working outside a hood (NOT RECOMMENDED) or during spill cleanup. |
| Eye/Face | Chemical Goggles | Face Shield (8-inch) required over goggles during transfer or synthesis steps to prevent splash burns. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls or chemical-resistant apron if handling volumes >100 mL. |
Part 4: Operational Protocols
A. Receipt and Storage[6][8][9]
-
Inspection: Upon receipt, check the container for signs of bulging (polymerization) or leakage.
-
Environment: Store immediately in a -20°C freezer dedicated to flammables/volatiles.
-
Atmosphere: The container must be purged with Argon or Nitrogen after every use. Oxygen promotes radical formation at the alkyne position.
B. Safe Handling Workflow (Graphviz Diagram)
The following diagram outlines the decision logic for handling this compound safely.
Figure 1: Operational workflow for retrieving and handling Oxiranepropanol, 3-ethynyl-, cis-.
C. Experimental Execution
-
Solvent Compatibility: Dissolve in aprotic solvents (DCM, THF, Toluene) if possible. Avoid protic solvents (Methanol, Water) unless the reaction specifically demands ring-opening, as these can prematurely activate the epoxide.
-
Equipment: Use glass or Teflon. Avoid metal spatulas (risk of acetylide formation) or rubber septa that are not Teflon-lined (swelling/leaching).
-
Temperature Control: Always add reagents slowly to this compound at 0°C to control potential exotherms.
Part 5: Deactivation & Disposal
Do NOT pour down the drain.
Chemical Deactivation (Small Spills < 5 mL)
-
Absorb: Use vermiculite or sand to absorb the liquid.
-
Hydrolysis (Optional for Decon): Treat the contaminated surface with a solution of 10% Sodium Thiosulfate or 5% Aqueous NaOH . This nucleophilically opens the epoxide ring, reducing volatility and alkylating power.
-
Note: This generates heat. Perform carefully.
-
-
Disposal: Collect all solid waste into a "Hazardous Waste - Flammable/Toxic" container.
Professional Disposal
-
The primary disposal method is Incineration equipped with an afterburner and scrubber.
-
Label waste clearly: "Contains Epoxides and Alkynes - Flammable & Toxic".
References
-
PubChem. Oxiranepropanol, 3-ethynyl-, cis- (Compound Summary). National Library of Medicine. Available at: [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.D: Working with Chemicals of Special Concern (Epoxides).[4][5] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Ethylene Oxide (Epoxide) Safety Standards. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
